Product packaging for Darexaban(Cat. No.:CAS No. 365462-23-3)

Darexaban

Cat. No.: B1669829
CAS No.: 365462-23-3
M. Wt: 474.6 g/mol
InChI Key: IJNIQYINMSGIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Darexaban has been used in trials studying the prevention and basic science of Japanese, Caucasian, Thromboembolism, Pharmacodynamics, and Pharmacokinetics, among others.
Tanexaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Tanexaban is extensively metabolized in the liver to its active metabolite and is excreted by the kidneys and in the feces.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30N4O4 B1669829 Darexaban CAS No. 365462-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNIQYINMSGIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030146
Record name Darexaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365462-23-3
Record name Darexaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365462-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darexaban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darexaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darexaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAREXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF322K101S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Darexaban factor Xa inhibition kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Factor Xa Inhibition Kinetics of Darexaban

Introduction

This compound (YM150) is an experimental, orally active anticoagulant that functions as a direct inhibitor of Factor Xa (FXa).[1][2] Developed by Astellas Pharma, it was investigated for the prevention of thromboembolic events such as venous thromboembolism following major orthopedic surgery and stroke in patients with atrial fibrillation.[1] this compound is a competitive and selective inhibitor of FXa, a critical enzyme in the blood coagulation cascade.[2][3] Upon administration, this compound is rapidly absorbed and extensively metabolized to its active glucuronide metabolite, YM-222714, which is also a potent FXa inhibitor and is predominantly responsible for the observed antithrombotic effects.[3][4] Although its development was discontinued in 2011, the study of its kinetic properties provides valuable insights into the direct inhibition of Factor Xa.[1]

This technical guide provides a detailed overview of the Factor Xa inhibition kinetics of this compound and its active metabolite, including quantitative kinetic parameters, the experimental methodologies used for their determination, and the relevant biological pathways.

Mechanism of Action

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade at the convergence of the intrinsic and extrinsic pathways. Its primary function is to cleave prothrombin (Factor II) to generate thrombin (Factor IIa).[1] Thrombin then catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[1]

This compound and its active metabolite, this compound glucuronide, act as direct FXa inhibitors.[3] They bind selectively and competitively to the active site of Factor Xa, blocking its ability to activate prothrombin.[1][3] This inhibition occurs for both free FXa and FXa that is part of the prothrombinase complex, and it is independent of antithrombin.[3] By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.[1]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X Xa Xa X->Xa Activation VII VII VII->X Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) This compound This compound This compound->Xa Inhibition

Caption: The Coagulation Cascade and this compound's Point of Inhibition.

Inhibition Kinetics Data

The potency and binding characteristics of this compound and its active metabolite have been quantified through various in vitro experiments. The key kinetic parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

CompoundParameterValueSpeciesNotesReference
This compound Ki0.031 µM (31 nM)HumanCompetitive inhibition of Factor Xa.[3][4]
IC5054.6 nMHumanInhibition of Factor Xa.[2]
PT Doubling Conc.1.2 µMHumanAnticoagulant activity in plasma.[3][4]
This compound Glucuronide Ki0.020 µM (20 nM)HumanCompetitive inhibition of Factor Xa.[3][4]
PT Doubling Conc.0.95 µMHumanAnticoagulant activity in plasma.[3][4]

Experimental Protocols

The determination of the kinetic parameters for Factor Xa inhibitors like this compound involves specialized biochemical and pharmacological assays. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (for Ki and IC50 Determination)

This protocol describes a typical chromogenic assay to measure the direct inhibition of purified human Factor Xa.

Principle: The activity of Factor Xa is measured by its ability to cleave a specific chromogenic substrate, which releases a colored compound (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically by measuring absorbance at a specific wavelength (e.g., 405 nm). The rate of color development is proportional to FXa activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on enzyme activity.

Materials:

  • Purified Human Factor Xa

  • Chromogenic FXa Substrate (e.g., S-2765)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and EDTA)

  • This compound (and/or this compound Glucuronide) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of this compound from the stock solution in the assay buffer. The final concentration of the solvent (DMSO) should be kept constant (e.g., <1%) across all wells to avoid solvent effects.

  • Assay Setup: In a 96-well plate, add the assay buffer to each well.

  • Inhibitor Addition: Add the diluted this compound solutions to the appropriate wells. Include control wells with buffer and solvent only (no inhibitor) for measuring uninhibited enzyme activity (100% activity) and wells with buffer only (no enzyme) for background correction (0% activity).

  • Enzyme Addition: Add a fixed concentration of purified human Factor Xa to each well (except the background control wells).

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.

  • Reaction Initiation: Add the chromogenic FXa substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the absorbance vs. time plot.

    • To determine the IC50, plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

    • To determine the Ki, the assay is performed at multiple substrate concentrations. The data are then globally fitted to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.

experimental_workflow start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Set up 96-well Plate (Controls + Inhibitor Dilutions) start->plate_setup add_enzyme Add Factor Xa to Wells plate_setup->add_enzyme pre_incubate Pre-incubate Plate (Allow Enzyme-Inhibitor Binding) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Chromogenic Substrate) pre_incubate->initiate_reaction measure Kinetic Measurement (Read Absorbance at 405 nm over time) initiate_reaction->measure analyze Data Analysis (Calculate Rates, % Inhibition) measure->analyze determine_params Determine Kinetic Parameters (IC50, Ki) analyze->determine_params end End determine_params->end

Caption: Workflow for an In Vitro Factor Xa Chromogenic Inhibition Assay.

Coagulation Assays (Prothrombin Time)

Principle: The Prothrombin Time (PT) assay measures the time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor and phospholipids), which triggers the extrinsic pathway of coagulation. FXa inhibitors prolong the PT. The "doubling concentration" is the inhibitor concentration required to double the clotting time compared to a control sample without the inhibitor.

Procedure:

  • Citrated human plasma is pooled.

  • This compound is spiked into plasma samples at various concentrations.

  • The plasma samples are incubated at 37°C.

  • A PT reagent (thromboplastin) is added to the plasma.

  • The time to clot formation is measured using a coagulometer.

  • The clotting times are plotted against inhibitor concentrations to determine the concentration that doubles the baseline PT.

Surface Plasmon Resonance (SPR) for Kon and Koff

While specific on- and off-rates for this compound are not detailed in the provided search results, SPR is a standard technique for their determination.

Principle: SPR is a label-free technique that measures biomolecular interactions in real-time.[5][6] One molecule (ligand, e.g., Factor Xa) is immobilized on a sensor chip surface, and the other molecule (analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a response signal.[7]

Procedure:

  • Immobilization: Purified Factor Xa is immobilized onto a sensor chip.

  • Association: A solution containing this compound at a specific concentration is injected and flows over the chip surface, allowing for binding to FXa. The rate of signal increase is monitored to determine the association rate constant (Kon).

  • Dissociation: Buffer without this compound is flowed over the chip, and the rate of signal decrease is monitored as this compound dissociates from FXa, yielding the dissociation rate constant (Koff).

  • Analysis: The Ki or equilibrium dissociation constant (KD) can be calculated as the ratio of Koff/Kon. This is repeated for multiple analyte concentrations to ensure data quality.

Conclusion

This compound and its active metabolite, this compound glucuronide, are potent, selective, and competitive direct inhibitors of Factor Xa.[3] Kinetic data reveal that both compounds possess high affinity for human Factor Xa, with Ki values of 31 nM and 20 nM, respectively.[3][4] These parameters, determined through rigorous in vitro enzymatic and coagulation assays, underscore the compound's mechanism of effectively suppressing the coagulation cascade. The methodologies outlined in this guide represent the standard approaches for characterizing the kinetic profiles of direct FXa inhibitors, providing a framework for research and development in the field of anticoagulation.

References

Darexaban: A Preclinical Profile in Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy and safety of Darexaban (formerly YM150), an oral, direct Factor Xa (FXa) inhibitor. This compound was developed by Astellas Pharma as an anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2][3] Although its clinical development was discontinued in September 2011, the preclinical data generated for this compound offers valuable insights into the pharmacology of direct FXa inhibitors.[1][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows from various thrombosis models.

Mechanism of Action

This compound and its major active metabolite, this compound glucuronide (YM-222714), function by selectively and competitively inhibiting Factor Xa.[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa).[1] Thrombin then facilitates the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a thrombus.[1] By directly inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.[1][4] This targeted inhibition occurs for both free FXa and FXa within the prothrombinase complex.[2][5]

Coagulation Cascade and this compound Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin->Fibrinogen converts to dummy2 Fibrin Fibrin Clot FXa Factor Xa FXa->Prothrombin converts to dummy1 This compound This compound This compound->FXa inhibits

Figure 1: this compound's inhibition of Factor Xa in the coagulation cascade.

Pharmacokinetics and Metabolism

Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver and to a lesser extent in the small intestine.[1] It is converted to its active glucuronide metabolite, YM-222714, which is predominantly responsible for the in vivo antithrombotic effects.[1][2]

Quantitative In Vitro and In Vivo Data

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its anticoagulant and antithrombotic properties. The quantitative results from these studies are summarized in the tables below.

Table 1: In Vitro Inhibitory and Anticoagulant Activity
CompoundTargetKi (μM)PT Doubling Conc. (μM)
This compoundHuman Factor Xa0.0311.2
This compound Glucuronide (YM-222714)Human Factor Xa0.0200.95
(Data sourced from Iwatsuki et al., 2011)[2]
Table 2: Efficacy in Rat Thrombosis Models
Model TypeParameterThis compound ID₅₀ (mg/kg)Comparator (Warfarin)
Venous ThrombosisThrombus Formation0.97Effective, but prolonged bleeding time
Arterio-venous (A-V) ShuntThrombus Formation16.7Effective, but prolonged bleeding time
(Data sourced from Iwatsuki et al., 2011)[2]
Table 3: Efficacy in Mouse Thrombosis Models
Model TypeThis compound Dose (mg/kg)EffectComparator (Warfarin)
FeCl₃-Induced Venous Thrombosis≥ 3Significant decrease in thrombus protein content-
Pulmonary Thromboembolism10Significant reduction in mortality rateSignificant reduction at 3 mg/kg/day
(Data sourced from Kaku et al., 2013)[6]
Table 4: Effects on Bleeding and Coagulation Parameters
SpeciesModel/TestThis compound DoseOutcomeComparator
RatBleeding TimeAntithrombotic dosesNo effectWarfarin, Enoxaparin, Ximelagatran: Prolonged bleeding time[2]
MouseTail-transectionUp to 10 mg/kgNo significant effect on blood lossWarfarin: Significantly increased blood loss from 1 mg/kg/day[6]
MouseProthrombin Time (PT)3 mg/kgProlongedWarfarin: Prolonged at 0.3 mg/kg/day[6]

Experimental Protocols and Methodologies

Detailed methodologies were employed to assess the antithrombotic and anticoagulant effects of this compound in various preclinical models.

Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model (Rat & Mouse)

This model simulates thrombosis initiated by vascular injury.

  • Objective: To evaluate the ability of this compound to prevent the formation of a thrombus following chemical injury to a vein.

  • Animal Species: Rats (Sprague-Dawley)[7] or mice.[6]

  • Procedure:

    • Animals are anesthetized.

    • A specific vein (e.g., inferior vena cava or femoral vein) is surgically exposed.

    • A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the external vessel wall for a set duration (e.g., 5 minutes) to induce endothelial injury.[8]

    • This compound or vehicle is administered, typically intraduodenally in rats or orally in mice, prior to the injury.[6]

    • After a specified period, the thrombosed segment of the vein is excised.

  • Endpoints: The primary endpoint is the weight or protein content of the formed thrombus.[6] A reduction in thrombus weight/content in the this compound-treated group compared to the control group indicates antithrombotic efficacy.

FeCl3_Thrombosis_Workflow start Start anesthesia Anesthetize Animal (Rat or Mouse) start->anesthesia expose_vessel Surgically Expose Vein (e.g., Inferior Vena Cava) anesthesia->expose_vessel administer_drug Administer this compound or Vehicle Control expose_vessel->administer_drug induce_injury Induce Endothelial Injury (Apply FeCl₃-soaked paper) administer_drug->induce_injury thrombus_formation Allow Thrombus Formation (Specified Time Period) induce_injury->thrombus_formation excise_thrombus Excise Venous Segment Containing Thrombus thrombus_formation->excise_thrombus measure_endpoint Measure Endpoint (Thrombus Weight or Protein Content) excise_thrombus->measure_endpoint end End measure_endpoint->end

References

Darexaban and its Active Metabolite, Darexaban Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darexaban (YM150) is an oral, direct Factor Xa (FXa) inhibitor that was under development as an anticoagulant for the prevention of thromboembolic events. A key feature of this compound's pharmacology is its extensive and rapid first-pass metabolism to an active metabolite, this compound glucuronide (YM-222714). This glucuronide conjugate is the principal determinant of the antithrombotic effect observed in vivo. This technical guide provides an in-depth overview of this compound and this compound glucuronide, with a focus on their mechanism of action, metabolism, pharmacokinetics, and relevant experimental methodologies. Quantitative data are presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams. Although the development of this compound was discontinued, the data and methodologies associated with it remain of interest to researchers in the field of anticoagulant drug development.

Introduction

This compound was developed as a competitive and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its intended indications included the prevention of venous thromboembolism following major orthopedic surgery and stroke in patients with atrial fibrillation.[1] Following oral administration, this compound is quickly absorbed and extensively metabolized, primarily in the liver and to a lesser extent in the small intestine, to its active metabolite, this compound glucuronide.[1] This active metabolite is the major circulating component and is responsible for the majority of the anticoagulant effect.[2][3] The development of this compound was halted in September 2011, partly due to findings from the RUBY-1 phase II trial, which indicated an increased risk of bleeding in patients with acute coronary syndrome when this compound was added to standard dual antiplatelet therapy.[1]

Mechanism of Action

Both this compound and this compound glucuronide exert their anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa.[1][2] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. By inhibiting FXa, this compound and its glucuronide metabolite effectively reduce thrombin generation and, consequently, fibrin formation.[1] This action is independent of antithrombin III.[2]

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin Factor Xa Factor Xa Factor Xa->Thrombin catalyzes conversion This compound / this compound Glucuronide This compound / this compound Glucuronide This compound / this compound Glucuronide->Factor Xa inhibits

Figure 1: Simplified diagram of the coagulation cascade showing the point of inhibition by this compound and this compound glucuronide.

Metabolism and Pharmacokinetics

This compound undergoes extensive first-pass metabolism via glucuronidation to form this compound glucuronide.[1] This biotransformation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the main enzyme in the liver and UGT1A10 in the intestine.[4]

This compound itself has a short half-life due to its rapid conversion. In contrast, this compound glucuronide has a long half-life of approximately 14-18 hours and reaches maximum plasma concentrations 1-1.5 hours after oral administration of this compound.[1] The pharmacokinetic profile of this compound glucuronide is dose-dependent.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound and its active metabolite.

Compound Parameter Value Reference
This compoundKi for human Factor Xa0.031 µM[2]
This compound GlucuronideKi for human Factor Xa0.020 µM[2]
This compoundProthrombin Time Doubling Conc.1.2 µM[2]
This compound GlucuronideProthrombin Time Doubling Conc.0.95 µM[2]
This compoundIC50 for Factor Xa54.6 nM[5][6]

Table 1: In Vitro Potency of this compound and this compound Glucuronide.

This compound Dose Parameter Value (this compound Glucuronide) Study Population Reference
60 mg (single dose)CmaxDose-dependent increaseHealthy Elderly Japanese[7]
AUCDose-dependent increaseHealthy Elderly Japanese[7]
120 mg (single dose)CmaxDose-dependent increaseHealthy Elderly Japanese[7]
AUCDose-dependent increaseHealthy Elderly Japanese[7]
240 mg (single dose)CmaxDose-dependent increaseHealthy Elderly Japanese[7]
AUCDose-dependent increaseHealthy Elderly Japanese[7]
20 mg (multiple doses)CmaxDose-dependent increaseHealthy Caucasian and Japanese[2]
AUCDose-dependent increaseHealthy Caucasian and Japanese[2]
60 mg (multiple doses)CmaxDose-dependent increaseHealthy Caucasian and Japanese[2]
AUCDose-dependent increaseHealthy Caucasian and Japanese[2]
120 mg (multiple doses)CmaxDose-dependent increaseHealthy Caucasian and Japanese[2]
AUCDose-dependent increaseHealthy Caucasian and Japanese[2]
240 mg (multiple doses)CmaxDose-dependent increaseHealthy Caucasian and Japanese[2]
AUCDose-dependent increaseHealthy Caucasian and Japanese[2]

Table 2: Summary of Pharmacokinetic Parameters of this compound Glucuronide in Clinical Studies.

Enzyme/System Parameter Value Reference
Human Liver Microsomes (HLM)Km for this compound glucuronidation>250 µM[4]
Human Intestinal Microsomes (HIM)Km for this compound glucuronidation27.3 µM[4]
Recombinant UGT1A10Km for this compound glucuronidation34.2 µM[4]

Table 3: Kinetic Parameters of this compound Glucuronidation.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and this compound glucuronide.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

Objective: To determine the inhibitory potency (Ki or IC50) of this compound and this compound glucuronide against human Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • Test compounds (this compound and this compound glucuronide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and human Factor Xa.

  • Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic FXa substrate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value. For Ki determination, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

Prothrombin Time (PT) Assay

Objective: To assess the anticoagulant effect of this compound and this compound glucuronide on the extrinsic and common pathways of coagulation in human plasma.

Materials:

  • Citrated human plasma

  • Thromboplastin reagent (containing tissue factor and phospholipids)

  • Calcium chloride solution

  • Test compounds (this compound and this compound glucuronide)

  • Coagulometer

Procedure:

  • Prepare serial dilutions of the test compounds and spike them into aliquots of human plasma.

  • Pre-warm the plasma samples containing the test compound to 37°C.

  • Add the thromboplastin reagent to the plasma sample and incubate for a specified time according to the manufacturer's instructions.

  • Initiate clotting by adding a pre-warmed calcium chloride solution.

  • The coagulometer will measure the time taken for a fibrin clot to form. This is the prothrombin time.

  • Determine the concentration of the test compound that doubles the prothrombin time compared to a vehicle control.

Quantification of this compound and this compound Glucuronide in Human Plasma by LC-MS/MS

Objective: To develop and validate a method for the simultaneous quantification of this compound and this compound glucuronide in human plasma for pharmacokinetic studies.

Materials:

  • Human plasma samples

  • This compound and this compound glucuronide analytical standards

  • Stable isotope-labeled internal standards (e.g., this compound-d4, this compound glucuronide-d4)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer with an electrospray ionization source)

  • Reversed-phase C18 analytical column

Procedure:

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient elution to separate the analytes from endogenous plasma components.

    • Flow rate: e.g., 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for this compound, this compound glucuronide, and their respective internal standards.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Quantify the concentration of this compound and this compound glucuronide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Internal Standard & Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 2: General experimental workflow for the quantification of this compound and this compound glucuronide in plasma.

Conclusion

This compound and its active metabolite, this compound glucuronide, are potent and selective inhibitors of Factor Xa. The pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to the pharmacologically active glucuronide, which is the primary driver of its anticoagulant effect. Although its clinical development was discontinued, the study of this compound has provided valuable insights into the design and evaluation of direct oral anticoagulants. The experimental protocols detailed in this guide serve as a reference for researchers working on the characterization of similar compounds in the field of thrombosis and hemostasis.

References

In Vitro Anticoagulant Properties of Darexaban: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Darexaban (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Developed by Astellas Pharma, it was investigated as an anticoagulant for the prevention of thromboembolic events. Although its development was discontinued in 2011, the in vitro data generated for this compound and its active metabolite, this compound glucuronide (YM-222714), provide valuable insights for researchers in the field of anticoagulant drug development. This technical guide provides an in-depth overview of the in vitro anticoagulant properties of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound and its active metabolite, this compound glucuronide, exert their anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa. FXa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then facilitates the conversion of soluble fibrinogen to insoluble fibrin, leading to the formation of a stable blood clot. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.

The inhibitory action of this compound is independent of antithrombin, a key difference from indirect FXa inhibitors like heparin and fondaparinux. This direct inhibition allows this compound to neutralize both free FXa and FXa bound within the prothrombinase complex or whole blood clots with similar potency.

dot

Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin FXa Factor Xa FXa->Thrombin converts This compound This compound This compound->FXa inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

Quantitative In Vitro Anticoagulant Data

The anticoagulant activity of this compound and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants and effects on standard coagulation parameters.

Table 1: Inhibitory Activity of this compound and this compound Glucuronide against Human Factor Xa

CompoundInhibition Constant (Ki)IC50
This compound0.031 µM54.6 nM
This compound Glucuronide0.020 µMNot specified

Note: The relationship between Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) is dependent on the assay conditions, particularly the substrate concentration. Ki is a measure of the inhibitor's binding affinity to the enzyme, while IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.

Table 2: Effect of this compound and this compound Glucuronide on In Vitro Coagulation Assays in Human Plasma

CompoundProthrombin Time (PT) Doubling ConcentrationActivated Partial Thromboplastin Time (aPTT)
This compound1.2 µMProlonged
This compound Glucuronide0.95 µMProlonged

Experimental Protocols

The in vitro anticoagulant properties of this compound were characterized using a panel of standard hematological assays. The general methodologies for these key experiments are detailed below.

Factor Xa Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Factor Xa. A chromogenic substrate-based assay is commonly employed.

Principle: The assay measures the residual activity of FXa after incubation with the inhibitor. A specific chromogenic substrate for FXa is added, and the rate of color development, which is proportional to the FXa activity, is measured spectrophotometrically.

General Protocol:

  • Purified human Factor Xa is incubated with varying concentrations of this compound or this compound glucuronide in a buffer solution.

  • A chromogenic substrate specific for Factor Xa is added to the mixture.

  • The reaction is monitored by measuring the change in absorbance over time at a specific wavelength (e.g., 405 nm).

  • The rate of substrate cleavage is calculated and compared to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of FXa inhibition against the inhibitor concentration.

dot

FXa_Inhibition_Assay Start Start Incubate Incubate Factor Xa with this compound Start->Incubate AddSubstrate Add Chromogenic Substrate Incubate->AddSubstrate Measure Measure Absorbance (e.g., 405 nm) AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50 End End DetermineIC50->End

Caption: Experimental workflow for the Factor Xa inhibition assay.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It is sensitive to deficiencies in Factors VII, X, V, II, and fibrinogen.

Principle: The time taken for clot formation is measured after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium to citrated plasma.

General Protocol:

  • Citrated human plasma is pre-warmed.

  • A solution of this compound or this compound glucuronide at various concentrations is added to the plasma and incubated.

  • A pre-warmed thromboplastin reagent containing calcium is added to initiate coagulation.

  • The time to fibrin clot formation is recorded using a coagulometer.

  • The PT is expressed in seconds, and the concentration of the inhibitor that doubles the baseline PT is determined.

dot

PT_Assay Start Start Incubate Incubate Plasma with this compound Start->Incubate AddReagent Add Thromboplastin and Calcium Incubate->AddReagent Measure Measure Time to Clot Formation AddReagent->Measure End End Measure->End

Caption: Experimental workflow for the Prothrombin Time (PT) assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the function of the intrinsic and common pathways of coagulation. It is sensitive to deficiencies in Factors XII, XI, IX, VIII, X, V, II, and fibrinogen.

Principle: The time to clot formation is measured after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium, to citrated plasma.

General Protocol:

  • Citrated human plasma is incubated with a contact activator and a solution of this compound or this compound glucuronide at various concentrations.

  • Calcium chloride is added to initiate the coagulation cascade.

  • The time until the formation of a fibrin clot is measured using a coagulometer.

  • The aPTT is reported in seconds, and the prolongation relative to a control is determined.

dot

aPTT_Assay Start Start Incubate Incubate Plasma with This compound & Activator Start->Incubate AddCalcium Add Calcium Chloride Incubate->AddCalcium Measure Measure Time to Clot Formation AddCalcium->Measure End End Measure->End

Darexaban's Effect on Prothrombin Time and aPTT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Darexaban, an oral direct Factor Xa inhibitor, on two critical coagulation assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and laboratory workflows.

Introduction to this compound and its Mechanism of Action

This compound (formerly YM150) is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to FXa, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final serine protease in the coagulation cascade, responsible for converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. The inhibition of FXa, therefore, leads to a dose-dependent anticoagulant effect.[1] this compound is metabolized in the liver to its active metabolite, this compound glucuronide.[2]

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, making it a key target for anticoagulant drugs.

Below is a diagram illustrating the coagulation cascade and the point of inhibition by this compound.

PT_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure start Collect whole blood in 3.2% sodium citrate tube centrifuge Centrifuge at 1500 x g for 15 min to obtain platelet-poor plasma (PPP) start->centrifuge extract Carefully aspirate PPP centrifuge->extract prewarm_ppp Pre-warm PPP to 37°C extract->prewarm_ppp add_this compound Spike PPP with varying concentrations of this compound prewarm_ppp->add_this compound incubate Incubate for a defined period (e.g., 3 minutes) at 37°C add_this compound->incubate add_reagent Add pre-warmed reagent to PPP incubate->add_reagent prewarm_reagent Pre-warm thromboplastin-calcium reagent to 37°C prewarm_reagent->add_reagent measure Measure time to clot formation (in seconds) using a coagulometer add_reagent->measure aPTT_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure start Collect whole blood in 3.2% sodium citrate tube centrifuge Centrifuge at 1500 x g for 15 min to obtain platelet-poor plasma (PPP) start->centrifuge extract Carefully aspirate PPP centrifuge->extract prewarm_ppp Pre-warm PPP to 37°C extract->prewarm_ppp add_this compound Spike PPP with varying concentrations of this compound prewarm_ppp->add_this compound add_aptt_reagent Add aPTT reagent (activator and phospholipid) add_this compound->add_aptt_reagent incubate Incubate for a defined period (e.g., 3-5 minutes) at 37°C add_aptt_reagent->incubate add_calcium Add pre-warmed calcium chloride to initiate clotting incubate->add_calcium prewarm_calcium Pre-warm calcium chloride solution to 37°C prewarm_calcium->add_calcium measure Measure time to clot formation (in seconds) using a coagulometer add_calcium->measure

References

Darexaban's High Selectivity for Factor Xa: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of Darexaban's mechanism of action: its potent and highly selective inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This compound (formerly YM150) and its active metabolite, this compound glucuronide (YM-222714), demonstrate a strong affinity for FXa, with minimal activity against other related serine proteases, a key characteristic for a favorable safety profile in anticoagulant therapy.

Quantitative Analysis of this compound's Inhibitory Activity

This compound's selectivity is quantified by its inhibitory constant (Ki), a measure of the concentration required to produce half-maximum inhibition. Both this compound and its primary active metabolite exhibit low nanomolar inhibition of human Factor Xa.

CompoundTarget ProteaseKi (μM)
This compound (YM150)Human Factor Xa0.031[1][2]
This compound glucuronide (YM-222714)Human Factor Xa0.020[1][2]

Experimental Protocols: Determining Protease Selectivity

The selectivity of this compound for Factor Xa over other proteases is determined through a series of in vitro enzyme inhibition assays. A generalized protocol for such an assay using a chromogenic substrate is detailed below.

Objective: To determine the inhibitory potency (IC50 and/or Ki) of this compound against Factor Xa and other serine proteases.
Materials:
  • Enzymes: Purified human Factor Xa, thrombin, trypsin, plasmin, tissue-plasminogen activator (t-PA), etc.

  • Chromogenic Substrates: Specific peptide substrates for each protease that release a chromophore (e.g., p-nitroaniline, pNA) upon cleavage.

  • Inhibitor: this compound of known concentration.

  • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA).

Procedure:
  • Enzyme Preparation: Reconstitute and dilute the purified proteases to a working concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well microplate, add a fixed volume of the assay buffer. b. Add a specific volume of the this compound dilution series to the appropriate wells. Include control wells with buffer only (for maximum enzyme activity) and wells with a known potent inhibitor (positive control). c. Add a fixed volume of the specific protease solution to each well and incubate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding a fixed volume of the corresponding chromogenic substrate to each well.

  • Data Acquisition: a. Immediately place the microplate in a microplate reader. b. Measure the change in absorbance over time at the appropriate wavelength. The rate of color development is proportional to the enzyme activity.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each this compound concentration. b. Plot the reaction velocity against the logarithm of the this compound concentration. c. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity). d. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizing Key Pathways and Processes

To better understand the context of this compound's action and the experimental procedures used to characterize it, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Dilution (FXa, Thrombin, etc.) Reaction_Setup Combine Enzyme and this compound in 96-well plate Enzyme_Prep->Reaction_Setup Inhibitor_Prep This compound Serial Dilution Inhibitor_Prep->Reaction_Setup Substrate_Prep Chromogenic Substrate Preparation Reaction_Start Add Chromogenic Substrate Substrate_Prep->Reaction_Start Incubation Pre-incubation (e.g., 15 min at 37°C) Reaction_Setup->Incubation Incubation->Reaction_Start Data_Acquisition Measure Absorbance Change (e.g., 405 nm) Reaction_Start->Data_Acquisition Velocity_Calc Calculate Initial Reaction Velocity Data_Acquisition->Velocity_Calc Dose_Response Plot Velocity vs. [this compound] Velocity_Calc->Dose_Response IC50_Ki_Calc Determine IC50 and Ki Dose_Response->IC50_Ki_Calc

Figure 1: Experimental workflow for determining protease inhibition.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X + VIIIa VII VII VIIa VIIa VII->VIIa TF_VIIa Tissue Factor + VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa

Figure 2: The coagulation cascade and the inhibitory action of this compound.

References

Darexaban's Preclinical Profile in Venous Thromboembolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban (YM150) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed by Astellas Pharma, this compound was investigated for the prevention and treatment of thromboembolic disorders, including venous thromboembolism (VTE). Although its clinical development was discontinued in September 2011, the preclinical data generated for this compound provides valuable insights into the pharmacology of direct FXa inhibitors and their potential in managing VTE. This technical guide synthesizes the available preclinical data on this compound's role in VTE models, focusing on its antithrombotic efficacy, bleeding risk profile, and the experimental methodologies used in its evaluation.

Mechanism of Action: Direct Factor Xa Inhibition

This compound exerts its anticoagulant effect by directly binding to and inhibiting both free and prothrombinase-bound Factor Xa. This action prevents the conversion of prothrombin to thrombin, the final common pathway of the coagulation cascade, thereby reducing fibrin formation and thrombus development.

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin Factor Xa Factor Xa Factor Xa->Thrombin catalyzes conversion This compound This compound This compound->Factor Xa inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Efficacy in Venous Thromboembolism Models

This compound demonstrated significant antithrombotic efficacy in various preclinical models of venous thrombosis. These studies were crucial in establishing its proof-of-concept and dose-ranging for potential clinical applications.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound in VTE models.

Table 1: Antithrombotic Efficacy of this compound in a Rabbit Model of Arterial Plaque Disruption-Induced Thrombosis

Treatment GroupDoseThrombus Weight (mg, mean ± SD)Reference
Control-8.01 ± 1.08[1]
This compound30 mg/kg2.17 ± 0.63[1]
Rivaroxaban1 mg/kg3.23 ± 1.64[1]

Table 2: Antithrombotic Efficacy of this compound in a Mouse FeCl3-Induced Venous Thrombosis Model

Treatment GroupDoseEffect on Thrombus Protein ContentReference
This compound0.3 - 10 mg/kgDose-dependent decrease[2]
This compound≥ 3 mg/kgStatistically significant decrease[2]

Table 3: Effect of this compound on Bleeding in a Mouse Tail-Transection Model

Treatment GroupDoseEffect on Blood LossReference
This compoundup to 10 mg/kgNo significant effect[2]
Warfarin≥ 1 mg/kg/dayStatistically significant increase[2]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.

Rabbit Arterial Plaque Disruption-Induced Thrombosis Model

This model was designed to evaluate the antithrombotic effects of this compound in a setting that mimics arterial thrombosis with a venous stasis component.

  • Animal Model: Male Japanese white rabbits.

  • Procedure:

    • Endothelial denudation of the femoral artery was induced using a catheter.

    • Animals were fed a high-cholesterol diet for two weeks to induce plaque formation.

    • Plaque disruption was triggered by balloon angioplasty.

    • Venous stasis was achieved by ligation of the distal side of the injured segment.[1]

  • Drug Administration: this compound (30 mg/kg) or rivaroxaban (1 mg/kg) was administered orally 1 hour before and 9 hours after plaque disruption.[1]

  • Endpoint: Thrombus weight was evaluated 24 hours after the initiation of ligation.[1]

cluster_0 Model Induction cluster_1 Intervention & Analysis A Endothelial Denudation B High-Cholesterol Diet (2 weeks) A->B C Plaque Disruption (Balloon Angioplasty) B->C D Venous Stasis (Ligation) C->D E Oral this compound/Rivaroxaban Administration F Thrombus Evaluation (24h post-ligation) E->F

Figure 2: Experimental workflow for the rabbit arterial plaque disruption-induced thrombosis model.

Mouse Ferric Chloride (FeCl3)-Induced Venous Thrombosis Model

This widely used model assesses the efficacy of antithrombotic agents in a chemically induced venous thrombosis setting.

  • Animal Model: Male ddY mice.

  • Procedure:

    • The femoral vein was exposed.

    • A filter paper saturated with FeCl3 solution was applied to the vein to induce endothelial injury and subsequent thrombus formation.

  • Drug Administration: this compound was administered orally at doses ranging from 0.3 to 10 mg/kg.[2]

  • Endpoint: The thrombus protein content was measured to quantify the extent of thrombosis.[2]

Mouse Tail-Transection Bleeding Model

This model is a standard method for evaluating the bleeding risk associated with anticoagulant and antithrombotic therapies.

  • Animal Model: Male ddY mice.

  • Procedure:

    • The distal portion of the tail was transected.

    • The tail was immersed in saline, and the amount of blood loss was measured over a specific period.

  • Drug Administration: this compound was administered orally at doses up to 10 mg/kg.[2]

  • Endpoint: Total blood loss was quantified.[2]

Discussion and Conclusion

The preclinical data for this compound in models of venous thromboembolism demonstrate its potential as an effective oral anticoagulant with a favorable safety profile. In both rat and rabbit models, this compound was shown to prevent venous thrombus formation.[3] A key finding from these studies is the separation between the antithrombotic efficacy and the risk of bleeding. This compound did not significantly increase bleeding time at doses that were effective in preventing thrombosis, suggesting a wider therapeutic window compared to traditional anticoagulants like warfarin and even some other direct oral anticoagulants.[2][3]

The active metabolite of this compound, this compound glucuronide, was found to be the primary determinant of its in vivo antithrombotic effects.[3] Notably, this metabolite did not affect platelet activation or aggregation, which may contribute to its favorable bleeding profile.[3]

While the development of this compound was discontinued, the preclinical studies conducted provide a valuable dataset for the scientific community. The clear dose-dependent antithrombotic effects, coupled with a lower propensity for bleeding, underscore the potential of targeting Factor Xa for the management of VTE. The detailed experimental protocols outlined in this guide offer a reference for researchers designing and interpreting future studies in the field of thrombosis and hemostasis.

References

Methodological & Application

Application Notes and Protocols: Darexaban Factor Xa Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban (formerly YM150) is a potent, orally active, and selective direct inhibitor of Factor Xa (FXa).[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] By directly and competitively inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[2] Although the clinical development of this compound was discontinued in 2011, it remains a valuable tool compound for research in the field of anticoagulation and thrombosis.[2] Its active metabolite, this compound glucuronide (YM-222714), also exhibits potent FXa inhibition.[3]

These application notes provide a detailed protocol for determining the inhibitory activity of this compound and its metabolites on Factor Xa using a chromogenic assay. Additionally, it includes key quantitative data and visual representations of the experimental workflow and the relevant signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound and its active metabolite, this compound glucuronide, against human Factor Xa, as well as their effects on plasma clotting times.

CompoundParameterValueConditions
This compound Ki (human FXa)0.031 µMEnzyme assay[3]
IC50 (human FXa)54.6 nM (0.0546 µM)Enzyme assay[1]
Prothrombin Time (PT) Doubling Concentration1.2 µMHuman plasma[3]
This compound Glucuronide Ki (human FXa)0.020 µMEnzyme assay[3]
Prothrombin Time (PT) Doubling Concentration0.95 µMHuman plasma[3]

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, representing the convergence point of the intrinsic and extrinsic pathways. Its inhibition is a key therapeutic strategy for anticoagulation.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway ('Tissue Factor Pathway') cluster_intrinsic Intrinsic Pathway ('Contact Activation Pathway') cluster_common Common Pathway cluster_inhibitor Inhibition Tissue Factor (TF) Tissue Factor (TF) TF-VIIa Complex TF-VIIa Complex Tissue Factor (TF)->TF-VIIa Complex Factor VII Factor VII Factor VIIa Factor VIIa Factor VII->Factor VIIa Factor VIIa->TF-VIIa Complex Factor X Factor X TF-VIIa Complex->Factor X Activates Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIa Factor XIa Factor XIIa->Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor IXa Factor IXa Factor XIa->Factor IXa Factor IX->Factor IXa IXa-VIIIa Complex IXa-VIIIa Complex Factor IXa->IXa-VIIIa Complex Factor VIIIa Factor VIIIa Factor VIIIa->IXa-VIIIa Complex IXa-VIIIa Complex->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Cleaves Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Thrombin (IIa)->Factor VIIIa Activates Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Cleaves Factor V Factor V Thrombin (IIa)->Factor V Activates Factor XIII Factor XIII Thrombin (IIa)->Factor XIII Activates Fibrin Fibrin Fibrinogen (I)->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor Va Factor Va Factor V->Factor Va Factor Va->Prothrombin (II) Cofactor Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa Factor XIIIa->Fibrin Stabilizes This compound This compound This compound->Factor Xa Inhibits

Caption: The Coagulation Cascade and the Site of this compound Action.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol describes a method for determining the inhibitory activity of this compound on purified human Factor Xa. The assay is based on the principle that active FXa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration.

Principle of the Assay

The chromogenic anti-Factor Xa assay is a functional test that measures the activity of Factor Xa.[4][5] In the absence of an inhibitor, Factor Xa cleaves a synthetic chromogenic substrate, resulting in a color change that is measured by a spectrophotometer. When an inhibitor like this compound is present, it binds to Factor Xa, preventing it from cleaving the substrate.[6] The residual activity of Factor Xa is inversely proportional to the concentration of the inhibitor in the sample.[7]

Materials and Reagents
  • This compound

  • Purified Human Factor Xa

  • Chromogenic FXa Substrate (e.g., CH3SO2-D-CHG-Gly-Arg-pNA)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.4)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Reagent Preparation
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

  • Factor Xa Solution: Dilute the purified human Factor Xa in assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over the measurement period. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Chromogenic Substrate Solution: Prepare the chromogenic FXa substrate solution in assay buffer according to the manufacturer's instructions. The concentration should be at or near the Michaelis-Menten constant (Km) for Factor Xa to ensure sensitivity to competitive inhibitors.

Assay Procedure

The following workflow outlines the steps for performing the chromogenic Factor Xa inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare this compound serial dilutions E Add this compound dilutions or vehicle (control) to wells A->E B Prepare Factor Xa solution F Add Factor Xa solution to initiate pre-incubation B->F C Prepare Chromogenic Substrate solution H Add Chromogenic Substrate to start the reaction C->H D Add Assay Buffer to wells D->E E->F G Pre-incubate at 37°C F->G G->H I Incubate at 37°C H->I J Measure absorbance at 405 nm kinetically or at a fixed endpoint I->J K Plot % Inhibition vs. This compound concentration J->K L Calculate IC50 value using a suitable curve-fitting model K->L

Caption: Experimental Workflow for the Chromogenic FXa Inhibition Assay.

Step-by-Step Method:

  • Plate Setup: To each well of a 96-well microplate, add the assay components in the following order:

    • Assay Buffer

    • This compound working solution or vehicle control (e.g., assay buffer with the same final concentration of DMSO).

    • Factor Xa solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the chromogenic reaction by adding the pre-warmed Chromogenic Substrate solution to all wells.

  • Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm. The measurement can be performed in two modes:

    • Kinetic Mode: Monitor the change in absorbance over time (e.g., every 30 seconds for 10-20 minutes). The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

    • Endpoint Mode: After a fixed incubation time (e.g., 15 minutes), stop the reaction (e.g., by adding acetic acid) and measure the final absorbance.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

Conclusion

This compound is a well-characterized direct Factor Xa inhibitor. The provided chromogenic assay protocol offers a robust and reliable method for quantifying its inhibitory potency. This information is valuable for researchers studying the mechanisms of anticoagulation, developing new antithrombotic agents, or using this compound as a reference compound in their investigations.

References

Application Notes and Protocols for In Vitro Coagulation Assays to Determine Darexaban Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban is a direct, competitive, and orally active inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its primary mechanism of action involves the direct binding to FXa, thereby preventing the conversion of prothrombin to thrombin and subsequently inhibiting fibrin clot formation. This compound and its active metabolite, this compound glucuronide, have demonstrated potent anticoagulant effects in in vitro studies. Accurate and reliable in vitro assays are essential for characterizing the anticoagulant activity of this compound, determining its potency, and establishing concentration-effect relationships. This document provides detailed application notes and protocols for three key in vitro coagulation assays: Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and a chromogenic anti-Xa assay.

Mechanism of Action of this compound

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the common pathway. By directly inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa XIIa IX Factor IX IXa Factor IXa IX->IXa XIa X Factor X IXa->X VIIIa VIIIa VIIIa Xa Factor Xa X->Xa TF Tissue Factor TF->X VIIa VIIa VIIa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen (I) Fibrin Fibrin (Ia) Fibrinogen->Fibrin Thrombin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot This compound This compound This compound->Xa

Figure 1: Coagulation Cascade and this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro anticoagulant activity of this compound and its active metabolite, this compound glucuronide.

Table 1: Inhibitory Activity of this compound and this compound Glucuronide against Factor Xa

CompoundIC50 (nM) for FXaKi (µM) for FXa
This compound54.60.031
This compound Glucuronide-0.020

Table 2: Effect of this compound and this compound Glucuronide on Prothrombin Time (PT) in Human Plasma

CompoundConcentration to Double PT (µM)
This compound1.2
This compound Glucuronide0.95

Note: Further quantitative data on the concentration-dependent effects of this compound on aPTT and anti-Xa activity are needed for a more comprehensive comparison.

Experimental Protocols

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time taken for clot formation after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma. This compound, as a direct FXa inhibitor, is expected to prolong the PT in a concentration-dependent manner.

pt_workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plasma Citrated Platelet-Poor Plasma (PPP) Spiked_Plasma PPP Spiked with Varying this compound Concentrations Plasma->Spiked_Plasma This compound This compound Stock Solution (in appropriate solvent) This compound->Spiked_Plasma Incubate Pre-warm Spiked Plasma to 37°C Spiked_Plasma->Incubate Add_Reagent Add Thromboplastin-Calcium Reagent Incubate->Add_Reagent Measure_Time Measure Time to Clot Formation Add_Reagent->Measure_Time Plot Plot Clotting Time (s) vs. This compound Concentration Measure_Time->Plot Calculate Determine Concentration to Double PT Plot->Calculate

Figure 2: Experimental Workflow for Prothrombin Time (PT) Assay.

Materials:

  • This compound

  • Human platelet-poor plasma (PPP)

  • Thromboplastin reagent with calcium (e.g., Neoplastine CI Plus, Diagnostica Stago)

  • Coagulometer

  • Calibrated pipettes

  • Incubator or water bath at 37°C

Protocol:

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

  • Preparation of Spiked Plasma Samples: Serially dilute the this compound stock solution to prepare working solutions. Spike human PPP with the this compound working solutions to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (plasma with solvent only).

  • Pre-incubation: Pre-warm the spiked plasma samples and the thromboplastin reagent to 37°C for at least 3 minutes.

  • Assay Measurement:

    • Pipette 50 µL of the pre-warmed spiked plasma into a coagulometer cuvette.

    • Incubate for 2 minutes at 37°C.

    • Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette to initiate the clotting reaction.

    • The coagulometer will automatically measure the time to clot formation in seconds.

  • Data Analysis: Plot the clotting time (in seconds) against the corresponding this compound concentration. Determine the concentration of this compound that doubles the baseline PT (vehicle control).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent (partial thromboplastin), followed by calcium, to citrated plasma. This compound is expected to prolong the aPTT in a concentration-dependent manner.

aptt_workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plasma Citrated Platelet-Poor Plasma (PPP) Spiked_Plasma PPP Spiked with Varying this compound Concentrations Plasma->Spiked_Plasma This compound This compound Stock Solution (in appropriate solvent) This compound->Spiked_Plasma Incubate_Plasma Pre-warm Spiked Plasma and aPTT Reagent to 37°C Spiked_Plasma->Incubate_Plasma Add_aPTT_Reagent Add aPTT Reagent to Plasma and Incubate Incubate_Plasma->Add_aPTT_Reagent Add_Calcium Add Pre-warmed CaCl2 to Initiate Clotting Add_aPTT_Reagent->Add_Calcium Measure_Time Measure Time to Clot Formation Add_Calcium->Measure_Time Plot Plot Clotting Time (s) vs. This compound Concentration Measure_Time->Plot Calculate Determine Concentration to Double aPTT Plot->Calculate

Figure 3: Experimental Workflow for Activated Partial Thromboplastin Time (aPTT) Assay.

Materials:

  • This compound

  • Human platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • 0.025 M Calcium Chloride (CaCl2) solution

  • Coagulometer

  • Calibrated pipettes

  • Incubator or water bath at 37°C

Protocol:

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound as described for the PT assay.

  • Preparation of Spiked Plasma Samples: Prepare a series of spiked plasma samples with varying concentrations of this compound as described for the PT assay.

  • Pre-incubation: Pre-warm the spiked plasma samples, aPTT reagent, and CaCl2 solution to 37°C.

  • Assay Measurement:

    • Pipette 50 µL of the pre-warmed spiked plasma into a coagulometer cuvette.

    • Add 50 µL of the pre-warmed aPTT reagent to the plasma.

    • Incubate the mixture for 3-5 minutes at 37°C (the exact time may vary depending on the reagent manufacturer's instructions).

    • Add 50 µL of the pre-warmed CaCl2 solution to initiate the clotting reaction.

    • The coagulometer will automatically measure the time to clot formation in seconds.

  • Data Analysis: Plot the clotting time (in seconds) against the corresponding this compound concentration. Determine the concentration of this compound that doubles the baseline aPTT (vehicle control).

Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is a functional assay that directly measures the inhibitory activity of this compound against FXa. In this assay, a known amount of FXa is added to the plasma sample containing this compound. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, which releases a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

antixa_workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plasma Citrated Platelet-Poor Plasma (PPP) Spiked_Plasma PPP Spiked with Varying this compound Concentrations Plasma->Spiked_Plasma This compound This compound Stock Solution (in appropriate solvent) This compound->Spiked_Plasma Incubate Incubate Spiked Plasma with excess FXa Spiked_Plasma->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Plot Plot Absorbance vs. This compound Concentration Measure_Absorbance->Plot Calculate Determine IC50 Plot->Calculate

Figure 4: Experimental Workflow for Chromogenic Anti-Xa Assay.

Materials:

  • This compound

  • Human platelet-poor plasma (PPP)

  • Chromogenic anti-Xa assay kit (containing bovine or human FXa, a chromogenic substrate specific for FXa, and a buffer)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Calibrated pipettes

  • Incubator at 37°C

Protocol:

  • This compound Stock and Standard Solutions Preparation: Prepare a stock solution of this compound. From this stock, prepare a series of standard solutions of known concentrations in the assay buffer.

  • Preparation of Spiked Plasma Samples: Prepare spiked plasma samples with a range of this compound concentrations as previously described.

  • Assay Procedure (example based on a typical kit):

    • Pipette 50 µL of the spiked plasma samples or standard solutions into the wells of a microplate.

    • Add 50 µL of the FXa reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 2-5 minutes) to allow this compound to inhibit FXa.

    • Add 50 µL of the chromogenic substrate to each well to start the color development reaction.

    • Incubate at 37°C for a specified time (e.g., 3-10 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2% acetic acid) if required by the kit instructions.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the spiked plasma samples by interpolating their absorbance values on the standard curve.

    • To determine the IC50 value, plot the percentage of FXa inhibition (calculated relative to the control with no inhibitor) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Conclusion

The in vitro coagulation assays described in these application notes provide robust and reliable methods for characterizing the anticoagulant activity of this compound. The Prothrombin Time and activated Partial Thromboplastin Time assays are useful for assessing the overall effect of this compound on the coagulation cascade, while the chromogenic anti-Xa assay offers a more specific and quantitative measure of its direct inhibitory effect on Factor Xa. The choice of assay will depend on the specific research question and the stage of drug development. For routine monitoring and precise quantification of this compound's activity, the chromogenic anti-Xa assay is generally preferred due to its higher specificity and lower susceptibility to interferences from other coagulation factors. Consistent and standardized execution of these protocols is crucial for obtaining accurate and reproducible data.

Application Notes and Protocols: Darexaban in Rat Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban (formerly YM150) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As an anticoagulant, it was developed for the prophylaxis and treatment of thromboembolic diseases.[2][3] this compound and its active metabolite, this compound glucuronide, selectively and competitively inhibit FXa, which in turn suppresses the conversion of prothrombin to thrombin.[1][2] This action effectively reduces the formation of fibrin clots in a dose-dependent manner.[1][3] Preclinical evaluation of antithrombotic agents like this compound relies heavily on in vivo animal models to establish efficacy and safety profiles. Rat thrombosis models are frequently utilized for this purpose due to their well-characterized physiology and the ability to simulate various thrombotic conditions.

This document provides detailed protocols for administering this compound in common rat thrombosis models and summarizes the quantitative outcomes from key preclinical studies.

Mechanism of Action: Coagulation Cascade Inhibition

Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.[4][5] Its primary function is to catalyze the conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then promotes the formation of a stable fibrin clot from fibrinogen and activates platelets.[1][6] Direct FXa inhibitors like this compound bind to the active site of FXa, blocking its enzymatic activity and thereby interrupting the coagulation cascade.[6][7]

coagulation_pathway Coagulation Cascade and this compound Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FXIX FXIX FXIa->FXIX Activates FXIXa FXIXa FXIX->FXIXa FX Factor X FXIXa->FX Activates TF Tissue Factor (TF) FVII FVII TF->FVII Activates FVIIa FVIIa FVII->FVIIa FVIIa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FXa Inhibits

Caption: this compound directly inhibits Factor Xa at the convergence of the coagulation pathways.

Experimental Protocols

The following are detailed methodologies for two common rat thrombosis models used to evaluate the efficacy of this compound.

Protocol 1: Venous Thrombosis (VT) Model

This model assesses the ability of an antithrombotic agent to prevent thrombus formation in a vein, typically induced by a combination of stasis and hypercoagulability.

  • Objective: To evaluate the dose-dependent efficacy of this compound in preventing venous thrombus formation.

  • Animal Model: Male Sprague-Dawley rats.[8]

  • Materials:

    • This compound (or vehicle control)

    • Anesthetic (e.g., sodium pentobarbital)

    • Surgical instruments

    • Sutures

    • Thrombogenic stimulus (e.g., thromboplastin or ferric chloride solution)[9][10]

    • Saline solution

  • Procedure:

    • Animal Preparation: Anesthetize the rat and place it in a supine position.

    • Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., intraduodenally or orally) at a predetermined time before thrombus induction.[8]

    • Surgical Procedure:

      • Perform a midline laparotomy to expose the inferior vena cava (IVC).

      • Carefully dissect a segment of the IVC, ligating all side branches.

      • Temporarily occlude blood flow to the isolated segment.

    • Thrombus Induction: Inject a thrombogenic agent into the isolated IVC segment. Alternatively, apply a chemical irritant like ferric chloride to the external surface of the vein to induce endothelial injury.[10][11]

    • Stasis Period: Ligate the ends of the segment to create stasis and allow the thrombus to form for a specified period (e.g., 15-30 minutes).

    • Thrombus Retrieval: Re-establish blood flow, excise the venous segment, and carefully retrieve the formed thrombus.

    • Endpoint Measurement: Determine the wet weight of the thrombus. The percentage of thrombus inhibition is calculated relative to the vehicle-treated control group.

Protocol 2: Arterio-Venous (A-V) Shunt Thrombosis Model

This model evaluates the effect of antithrombotic agents on thrombus formation under conditions of blood flow, simulating arterial thrombosis.

  • Objective: To assess the efficacy of this compound in preventing thrombus formation in an extracorporeal shunt.

  • Animal Model: Male Sprague-Dawley rats.[2]

  • Materials:

    • This compound (or vehicle control)

    • Anesthetic

    • Polyethylene tubing for cannulation

    • A piece of silk thread (to serve as a thrombogenic surface)

    • Surgical instruments

    • Heparinized saline

  • Procedure:

    • Animal Preparation: Anesthetize the rat.

    • Drug Administration: Administer this compound or vehicle control.

    • Surgical Procedure:

      • Expose the left carotid artery and the right jugular vein.

      • Cannulate both vessels with polyethylene tubing filled with heparinized saline.

    • Shunt Assembly: Insert a piece of silk thread of a known weight into a separate piece of tubing. Connect this tubing between the arterial and venous cannulas to create the A-V shunt.

    • Blood Flow Period: Allow blood to flow through the shunt for a defined period (e.g., 15 minutes).

    • Thrombus Retrieval: Clamp the cannulas and disconnect the shunt. Carefully remove the silk thread with the attached thrombus.

    • Endpoint Measurement: Weigh the thread with the thrombus. The thrombus weight is determined by subtracting the initial weight of the thread. Calculate the percentage of inhibition relative to the control group.

experimental_workflow start Animal Acclimatization admin Drug Administration (this compound or Vehicle) start->admin anesthesia Anesthesia admin->anesthesia surgery Surgical Preparation (e.g., Vessel Exposure) anesthesia->surgery induction Thrombosis Induction (e.g., Stasis, FeCl₃, A-V Shunt) surgery->induction incubation Incubation Period (Thrombus Formation) induction->incubation retrieval Thrombus Retrieval & Measurement incubation->retrieval analysis Data Analysis (% Inhibition) retrieval->analysis

Caption: Generalized experimental workflow for evaluating this compound in rat thrombosis models.

Quantitative Data Summary

The efficacy of this compound has been quantified in various rat thrombosis models. The data below is compiled from published preclinical studies.

Table 1: Antithrombotic Efficacy of this compound in Rat Models

Model TypeAdministration RouteEndpointID₅₀ (mg/kg)Citation
Venous ThrombosisOralThrombus Weight0.97[2]
A-V Shunt ThrombosisOralThrombus Weight16.7[2]

ID₅₀: The dose required to achieve 50% inhibition of thrombus formation.

Table 2: Comparative Effects on Bleeding Time

A key aspect of anticoagulant development is assessing the risk of bleeding at therapeutically effective doses. Studies show this compound has a wider therapeutic window compared to traditional anticoagulants like warfarin.

CompoundModelAntithrombotic EffectEffect on Bleeding TimeCitation
This compound Venous & A-V ShuntStrong suppressionNo effect at antithrombotic doses[2][8]
Warfarin Venous & A-V ShuntSuppressionMarked prolongation at antithrombotic dose[2]
Enoxaparin Venous ThrombosisAntithromboticProlonged at antithrombotic doses[8]

Conclusion

This compound demonstrates potent antithrombotic efficacy in established rat models of both venous and arterio-venous thrombosis.[2] A significant finding from these preclinical studies is its ability to strongly suppress thrombus formation at doses that do not significantly prolong bleeding time, suggesting a favorable safety profile compared to agents like warfarin.[2][8] The protocols and data presented here provide a comprehensive guide for researchers investigating the pharmacology of direct Factor Xa inhibitors in relevant in vivo systems.

References

Application Notes and Protocols: Darexaban Dose-Response Studies In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro dose-response characteristics of Darexaban, a direct Factor Xa (FXa) inhibitor. The included protocols are intended to guide researchers in designing and executing similar in vitro studies for the evaluation of FXa inhibitors.

Introduction

This compound (formerly YM150) is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] By selectively and competitively binding to FXa, this compound and its active metabolite, this compound glucuronide, effectively block the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1][2] In vitro studies are fundamental to characterizing the potency and selectivity of such anticoagulants, providing essential data on their mechanism of action and dose-dependent effects on coagulation parameters.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative data from in vitro studies of this compound and its active metabolite.

CompoundParameterValueAssay TypeSpeciesReference
This compoundKi0.031 µMEnzyme Assay (Factor Xa)Human[2]
This compound glucuronideKi0.020 µMEnzyme Assay (Factor Xa)Human[2]
This compoundProthrombin Time (PT) Doubling Concentration1.2 µMCoagulation AssayHuman Plasma[2]
This compound glucuronideProthrombin Time (PT) Doubling Concentration0.95 µMCoagulation AssayHuman Plasma[2]

Signaling Pathway: this compound's Mechanism of Action

This compound directly inhibits Factor Xa, which is a key component of the prothrombinase complex. This complex is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, leading to clot formation.

Darexaban_Mechanism cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VII VII VIIa VIIa VII->VIIa VIIa->X Tissue Factor Tissue Factor Tissue Factor->VII Xa Xa X->Xa Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin This compound This compound This compound->Xa Inhibition

Caption: this compound directly inhibits Factor Xa in the coagulation cascade.

Experimental Workflow: In Vitro Dose-Response Study

The general workflow for an in vitro dose-response study of a direct FXa inhibitor like this compound involves preparing a dilution series of the compound and evaluating its effect in various enzymatic and plasma-based coagulation assays.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Enzyme_Assay Factor Xa Inhibition Assay (Chromogenic) Serial_Dilution->Enzyme_Assay Coagulation_Assay_PT Prothrombin Time (PT) Assay Serial_Dilution->Coagulation_Assay_PT Coagulation_Assay_aPTT Activated Partial Thromboplastin Time (aPTT) Assay Serial_Dilution->Coagulation_Assay_aPTT IC50_Calc Calculate IC50/Ki Values Enzyme_Assay->IC50_Calc Clotting_Time_Analysis Analyze Clotting Times Coagulation_Assay_PT->Clotting_Time_Analysis Coagulation_Assay_aPTT->Clotting_Time_Analysis Dose_Response_Curve Generate Dose-Response Curves IC50_Calc->Dose_Response_Curve Clotting_Time_Analysis->Dose_Response_Curve

Caption: General workflow for in vitro dose-response studies of this compound.

Experimental Protocols

Factor Xa (FXa) Inhibition Assay (Chromogenic)

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of purified human FXa. The residual FXa activity is determined by the rate of cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline), measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor.

Materials:

  • Purified Human Factor Xa

  • Chromogenic FXa Substrate (e.g., S-2765)

  • Tris-HCl buffer (pH 8.4) containing NaCl and EDTA

  • This compound or other test inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations.

  • Add a defined amount of purified human FXa to each well of a 96-well microplate.

  • Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic FXa substrate to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • The rate of substrate cleavage is calculated from the linear portion of the absorbance curve.

  • Plot the percentage of FXa inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Prothrombin Time (PT) Assay

Principle: The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. The test measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

Materials:

  • Citrated human plasma (platelet-poor)

  • PT reagent (thromboplastin and calcium chloride)

  • This compound or other test inhibitor

  • Coagulometer or water bath with a stopwatch

  • Test tubes

Procedure:

  • Prepare serial dilutions of this compound in the citrated human plasma.

  • Pre-warm the plasma samples containing the different concentrations of this compound and the PT reagent to 37°C.

  • Pipette a volume of the plasma sample (e.g., 100 µL) into a test tube.

  • Add a specified volume of the pre-warmed PT reagent (e.g., 200 µL) to the test tube and simultaneously start a timer.

  • Record the time in seconds for the formation of a visible fibrin clot.

  • Perform the measurements in duplicate or triplicate for each concentration.

  • Plot the clotting time (in seconds) against the this compound concentration. The concentration of this compound that doubles the baseline clotting time can be determined from the dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay evaluates the function of the intrinsic and common pathways of coagulation. The clotting cascade is initiated by the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. The time to clot formation is measured.

Materials:

  • Citrated human plasma (platelet-poor)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution

  • This compound or other test inhibitor

  • Coagulometer or water bath with a stopwatch

  • Test tubes

Procedure:

  • Prepare serial dilutions of this compound in the citrated human plasma.

  • Pre-warm the plasma samples containing the different concentrations of this compound, the aPTT reagent, and the CaCl2 solution to 37°C.

  • Pipette a volume of the plasma sample (e.g., 100 µL) and an equal volume of the aPTT reagent into a test tube.

  • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

  • Add a specified volume of the pre-warmed CaCl2 solution (e.g., 100 µL) to the test tube and simultaneously start a timer.

  • Record the time in seconds for the formation of a visible fibrin clot.

  • Perform the measurements in duplicate or triplicate for each concentration.

  • Plot the clotting time (in seconds) against the this compound concentration to evaluate its dose-dependent effect on the intrinsic and common pathways.

References

Application Notes and Protocols for Darexaban in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Darexaban solutions for use in cell culture experiments. This compound is a potent and selective direct inhibitor of Factor Xa (FXa), an essential enzyme in the coagulation cascade.[1][2] Its utility in research extends to studying the roles of FXa in various cellular processes beyond hemostasis, including cell signaling and cancer biology.

Physicochemical and Pharmacological Data

A summary of key quantitative data for this compound is provided below for easy reference when planning experiments.

PropertyValueReference
Synonyms YM150[2]
Molecular Formula C₂₇H₃₀N₄O₄[3]
Molecular Weight 474.55 g/mol [3]
Mechanism of Action Direct, selective, and competitive inhibitor of Factor Xa (FXa).[1][2]
IC₅₀ (cell-free) 54.6 nM[2]
Kᵢ (human FXa) 0.031 µM (this compound), 0.020 µM (this compound glucuronide)[4]
Solubility Highly soluble in DMSO (250 mg/mL or 526.81 mM).[5]
Storage (Powder) -20°C for 3 years, 4°C for 2 years.[5]
Storage (Stock Solution in DMSO) -80°C for 6 months, -20°C for 1 month.[2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.746 mg of this compound (Molecular Weight = 474.55 g/mol ).

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 4.746 mg of this compound, add 1 mL of DMSO.

  • Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Preparation of this compound Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into a final working concentration in cell culture medium.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Concentration Range: The optimal concentration of this compound for a specific cell line and assay should be determined empirically. Based on data from similar Factor Xa inhibitors like rivaroxaban, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.

  • Stability in Media: The stability of this compound in aqueous cell culture media has not been extensively reported. It is advisable to prepare fresh working solutions for each experiment and consider replenishing the media with freshly prepared this compound solution for longer-term experiments (e.g., every 24-48 hours).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate Dilutions: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experimental volume of cell culture medium. For example, to prepare 1 mL of a 1 µM working solution:

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM) * V₁ = (1 µM) * (1000 µL)

    • V₁ = 0.1 µL of the 10 mM stock solution.

  • Serial Dilution: To accurately pipette such a small volume, it is recommended to perform a serial dilution.

    • Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium.

    • Step B (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to obtain a final concentration of 1 µM.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Application to Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared this compound-containing medium.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Visualizations

Factor Xa Signaling Pathway and Inhibition by this compound

FactorXa_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Factor Xa Factor Xa PAR1/2 PAR-1/2 Factor Xa->PAR1/2 Activation This compound This compound This compound->Factor Xa Inhibition G-Protein G-Protein PAR1/2->G-Protein PLC Phospholipase C G-Protein->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Cell_Response Cellular Responses (e.g., Proliferation, Migration) MAPK_Pathway->Cell_Response

Caption: this compound inhibits Factor Xa, blocking downstream signaling.

Experimental Workflow for this compound Solution Preparation

Darexaban_Workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation cluster_controls Experimental Controls weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate final_dilution Prepare Final Dilution in Pre-warmed Medium intermediate->final_dilution apply Apply to Cell Culture final_dilution->apply vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->apply untreated Untreated Cells

Caption: Workflow for preparing this compound solutions for cell culture.

References

Application Notes and Protocols for Darexaban in a Ferric Chloride (FeCl3)-Induced Thrombosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Darexaban, a direct Factor Xa inhibitor, in the widely utilized Ferric Chloride (FeCl3)-induced thrombosis model. This model is a valuable tool for the preclinical evaluation of antithrombotic agents.

Introduction

The Ferric Chloride (FeCl3)-induced thrombosis model is a well-established in vivo method to study thrombus formation. Topical application of FeCl3 to a blood vessel induces oxidative injury to the endothelium, leading to the exposure of the subendothelial matrix. This triggers a cascade of events including platelet adhesion and aggregation, and the activation of the coagulation cascade, ultimately resulting in the formation of an occlusive thrombus.[1][2] This model is sensitive to both antiplatelet and anticoagulant therapies, making it suitable for assessing the efficacy of novel antithrombotic drugs like this compound.

This compound is a potent and selective direct inhibitor of Factor Xa (FXa).[3] FXa plays a pivotal role in the coagulation cascade, as it is the component of the prothrombinase complex responsible for the conversion of prothrombin to thrombin.[4] By directly inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin formation, thereby exerting its antithrombotic effect.

Signaling Pathway of FeCl3-Induced Thrombosis and this compound's Mechanism of Action

The application of FeCl3 initiates a series of events that mimic thrombogenesis. The diagram below illustrates the signaling pathway leading to thrombus formation and the point of intervention for this compound.

FeCl3_Thrombosis_Pathway cluster_vessel Blood Vessel cluster_coagulation Coagulation Cascade FeCl3 FeCl3 Application EndothelialDamage Endothelial Cell Damage/Denudation FeCl3->EndothelialDamage Subendothelium Exposure of Subendothelial Matrix EndothelialDamage->Subendothelium Intrinsic Intrinsic Pathway (Contact Activation) Subendothelium->Intrinsic Extrinsic Extrinsic Pathway (Tissue Factor) Subendothelium->Extrinsic FX Factor X Intrinsic->FX Extrinsic->FX FXa Factor Xa FX->FXa Thrombin Thrombin (Factor IIa) FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Thrombus Stable Thrombus Fibrin->Thrombus This compound This compound This compound->FXa Inhibition

FeCl3-induced thrombosis pathway and this compound's target.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of this compound in a murine model of FeCl3-induced carotid artery thrombosis.

Materials and Reagents
  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Ferric Chloride (FeCl3) solution (e.g., 3.5% or 7.5% w/v in distilled water, freshly prepared)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Saline solution

  • Surgical instruments (forceps, scissors, sutures)

  • Filter paper (1 x 2 mm strips)

  • Doppler flow probe and flowmeter

  • Heating pad

Experimental Workflow

The general workflow for the experiment is outlined below.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Hair Removal) start->animal_prep drug_admin This compound or Vehicle Administration (e.g., oral gavage) animal_prep->drug_admin surgery Surgical Exposure of Carotid Artery drug_admin->surgery baseline_flow Record Baseline Blood Flow surgery->baseline_flow fecl3_injury Induce Injury with FeCl3-soaked Filter Paper baseline_flow->fecl3_injury monitor_occlusion Monitor Blood Flow (Time to Occlusion) fecl3_injury->monitor_occlusion data_collection Data and Sample Collection (Thrombus Excision) monitor_occlusion->data_collection end End data_collection->end

Workflow for FeCl3-induced thrombosis study.
Detailed Procedure

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine at 10 mg/kg).[5]

    • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.

    • Remove the fur from the neck area using a depilatory cream or fine clippers.

  • Drug Administration:

    • Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before the surgical procedure to allow for drug absorption.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the underlying muscles.

    • Carefully dissect the tissues to isolate the common carotid artery.

    • Place a small piece of plastic or parafilm behind the artery to isolate it from the surrounding tissues.

  • Thrombosis Induction and Monitoring:

    • Position a Doppler flow probe around the carotid artery to monitor blood flow.

    • Record the baseline blood flow for a stable period (e.g., 5 minutes).

    • Saturate a 1 x 2 mm strip of filter paper with the FeCl3 solution (e.g., 7.5%).

    • Topically apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 1-3 minutes).[5][6]

    • Remove the filter paper and rinse the area with saline.

    • Continuously monitor the blood flow until complete occlusion occurs (defined as the cessation of blood flow for >30 seconds) or for a predetermined observation period (e.g., 30-60 minutes).[6] The time from the application of FeCl3 to complete occlusion is recorded as the Time to Occlusion (TTO).

  • Thrombus Quantification (Optional):

    • At the end of the observation period, the thrombosed arterial segment can be excised.

    • The thrombus can be carefully removed from the vessel.

    • The wet weight of the thrombus can be measured.

    • Alternatively, the protein content of the thrombus can be determined using a protein assay (e.g., BCA assay) after homogenization.

Data Presentation

The efficacy of this compound in the FeCl3-induced thrombosis model can be quantified by its effect on the time to vessel occlusion and thrombus size. The following tables present representative data on the dose-dependent effects of this compound.

Table 1: Effect of this compound on Time to Occlusion in a Murine Carotid Artery Thrombosis Model

Treatment GroupDose (mg/kg)nTime to Occlusion (minutes)
Vehicle-1010.5 ± 1.8
This compound11015.2 ± 2.5
This compound31024.8 ± 3.1**
This compound1010>30 (No Occlusion)***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Dose-Dependent Effect of this compound on Thrombus Protein Content in a Murine Venous Thrombosis Model

Treatment GroupDose (mg/kg)nThrombus Protein Content (µg)% Inhibition
Vehicle-8150 ± 20-
This compound0.38125 ± 1816.7
This compound1895 ± 1536.7
This compound3860 ± 12 60.0
This compound10835 ± 1076.7
p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM. (Data adapted from Kaku et al., 2013[7])

Conclusion

The Ferric Chloride-induced thrombosis model is a robust and reproducible method for evaluating the antithrombotic efficacy of direct Factor Xa inhibitors like this compound. The protocols outlined in these application notes provide a framework for conducting these studies. This compound demonstrates a dose-dependent antithrombotic effect, significantly prolonging the time to vessel occlusion and reducing thrombus size in this model. These findings support the mechanism of action of this compound as a potent anticoagulant.

References

Measuring Darexaban's Effect on Thrombin Generation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By selectively and competitively binding to FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[2] The development of this compound was discontinued in September 2011.[2] Understanding the impact of FXa inhibitors like this compound on thrombin generation is crucial for evaluating their anticoagulant efficacy and for the development of new antithrombotic therapies.

This document provides detailed application notes and protocols for measuring the effect of this compound on thrombin generation, primarily utilizing the Calibrated Automated Thrombogram (CAT) assay. While specific quantitative data for this compound is limited due to its discontinued development, this guide presents expected effects based on the well-established class characteristics of direct FXa inhibitors.

Mechanism of Action: this compound in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa plays a pivotal role in this process, sitting at the convergence of the intrinsic and extrinsic pathways. It is the catalytic component of the prothrombinase complex, which proteolytically cleaves prothrombin to generate thrombin. Thrombin then acts on fibrinogen to form fibrin monomers, which polymerize to form an insoluble fibrin mesh, the structural basis of a blood clot.

This compound exerts its anticoagulant effect by directly binding to the active site of FXa, thereby inhibiting its enzymatic activity. This action prevents the amplification of the coagulation cascade and significantly reduces the burst of thrombin generation required for effective clot formation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa, PL, Ca2+ Xa Xa X->Xa TF_VIIa Tissue Factor + VIIa TF_VIIa->X Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Va, PL, Ca2+ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin This compound This compound This compound->Xa

Caption: The Coagulation Cascade and the Site of Action of this compound.

Measuring Thrombin Generation: The Calibrated Automated Thrombogram (CAT) Assay

The Calibrated Automated Thrombogram (CAT) is a widely used fluorescence-based assay that provides a global assessment of the hemostatic system by measuring the dynamics of thrombin generation in plasma.[3][4][5][6] The output of the CAT assay is a thrombogram, a curve representing the concentration of active thrombin over time. Key parameters derived from the thrombogram are:

  • Lag Time (min): The time from the initiation of coagulation to the first appearance of thrombin.

  • Endogenous Thrombin Potential (ETP, nM*min): The total amount of thrombin generated over time, represented by the area under the curve.

  • Peak Height (nM): The maximum concentration of thrombin reached.

  • Time to Peak (min): The time taken to reach the peak thrombin concentration.

Expected Effects of this compound on Thrombin Generation Parameters

As a direct FXa inhibitor, this compound is expected to exhibit a concentration-dependent effect on the parameters of thrombin generation. Based on studies of other direct FXa inhibitors like rivaroxaban and apixaban, the anticipated effects of this compound are summarized in the table below.[7]

This compound Concentration (nM)Lag Time (min)Endogenous Thrombin Potential (ETP) (nM*min)Peak Height (nM)Time to Peak (min)
0 (Control)3.516003005.5
505.012002007.0
1007.58001009.5
20010.05005012.0

Note: This data is illustrative and represents the expected dose-dependent effects of a direct FXa inhibitor on thrombin generation. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: Measuring this compound's Effect on Thrombin Generation using the CAT Assay

This protocol outlines the general procedure for assessing the in vitro effect of this compound on thrombin generation in human plasma using the Calibrated Automated Thrombogram (CAT) assay.

Materials and Reagents
  • This compound (or other FXa inhibitor) stock solution of known concentration

  • Pooled normal human plasma (platelet-poor)

  • Thrombin Calibrator (e.g., Thrombinoscope Calibrator)

  • Triggering reagent (e.g., PPP Reagent containing a low concentration of tissue factor and phospholipids)

  • Fluorescent substrate for thrombin (e.g., Z-Gly-Gly-Arg-AMC)

  • Calcium chloride (CaCl2) solution

  • 96-well black microplate

  • Fluorometer with a 390 nm excitation filter and a 460 nm emission filter, capable of maintaining a constant temperature of 37°C

  • Thrombinoscope software or similar data analysis software

Experimental Workflow

CAT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plasma_Prep Prepare Platelet-Poor Plasma (PPP) Dispense_Plasma Dispense PPP into 96-well plate Plasma_Prep->Dispense_Plasma Darexaban_Prep Prepare this compound Dilutions Add_this compound Add this compound dilutions to test wells Darexaban_Prep->Add_this compound Reagent_Prep Prepare Reagents (Calibrator, Trigger, Substrate) Add_Calibrator Add Thrombin Calibrator to calibration wells Reagent_Prep->Add_Calibrator Add_Trigger Dispense Triggering Reagent Reagent_Prep->Add_Trigger Add_Substrate_Ca Dispense Fluorescent Substrate and CaCl2 Reagent_Prep->Add_Substrate_Ca Dispense_Plasma->Add_this compound Incubate Incubate plate at 37°C Add_this compound->Incubate Add_Calibrator->Incubate Incubate->Add_Trigger Add_Trigger->Add_Substrate_Ca Read_Fluorescence Read fluorescence kinetically at 37°C Add_Substrate_Ca->Read_Fluorescence Generate_Curve Generate Thrombogram from fluorescence data Read_Fluorescence->Generate_Curve Calculate_Params Calculate Lag Time, ETP, Peak Height, and Time to Peak Generate_Curve->Calculate_Params Analyze_Data Analyze and compare data from different this compound concentrations Calculate_Params->Analyze_Data

Caption: Workflow for the Calibrated Automated Thrombogram (CAT) Assay.

Step-by-Step Procedure
  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Ensure the thrombin calibrator, triggering reagent, and fluorescent substrate are at the appropriate concentrations.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in a suitable buffer or in plasma to achieve the desired final concentrations in the assay wells.

  • Plasma Preparation: Thaw pooled normal human plasma at 37°C. It is recommended to centrifuge the plasma again after thawing to remove any cryoprecipitate.

  • Assay Setup:

    • In a 96-well black microplate, add 80 µL of platelet-poor plasma to each well designated for testing and calibration.

    • To the test wells, add 10 µL of the respective this compound dilutions. For the control wells, add 10 µL of buffer.

    • To the calibration wells, add 10 µL of the thrombin calibrator.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Initiation of Thrombin Generation:

    • Dispense 20 µL of the triggering reagent (containing tissue factor and phospholipids) into each well.

    • Immediately thereafter, dispense 20 µL of the fluorescent substrate/CaCl2 mixture into each well to start the reaction.

  • Fluorescence Measurement: Place the microplate in a pre-warmed (37°C) fluorometer and immediately start kinetic reading of fluorescence intensity (Excitation: 390 nm, Emission: 460 nm). Readings should be taken at regular intervals (e.g., every 20 seconds) for a duration sufficient to capture the entire thrombin generation curve (typically 60-90 minutes).

  • Data Analysis:

    • Use the Thrombinoscope software or a similar analysis package to process the raw fluorescence data.

    • The software will use the calibration wells to convert the fluorescence signal into thrombin concentration (nM).

    • The software will then generate a thrombogram for each test well and calculate the key parameters: Lag Time, ETP, Peak Height, and Time to Peak.

    • Tabulate and compare the results for the different concentrations of this compound against the control.

Conclusion

The Calibrated Automated Thrombogram assay is a powerful tool for characterizing the anticoagulant effects of direct FXa inhibitors like this compound. By measuring the impact on key thrombin generation parameters, researchers can gain valuable insights into the potency and mechanism of action of these compounds. The provided protocols and expected data serve as a comprehensive guide for scientists and drug development professionals working in the field of anticoagulation. While the clinical development of this compound has been halted, the methodologies described here remain highly relevant for the evaluation of new and existing antithrombotic agents.

References

Application Notes and Protocols for Darexaban in Rabbit Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of experimental protocols for evaluating the oral direct Factor Xa (FXa) inhibitor, Darexaban, in rabbit models of thrombosis. The information is intended to guide researchers in the design and execution of preclinical studies to assess the pharmacokinetics, pharmacodynamics, and efficacy of this compound and its active metabolite, this compound glucuronide.

Overview of this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule that acts as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. In vivo, this compound is rapidly and extensively metabolized to its active glucuronide metabolite, which is the predominant determinant of its antithrombotic effect.[1]

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (FXa) then forms the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, the primary component of a thrombus. This compound directly targets and inhibits FXa, thereby blocking the amplification of the coagulation cascade.

Coagulation Cascade and this compound MOA Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Activates Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Converts Prothrombin Prothrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Converts Fibrinogen Fibrinogen This compound This compound This compound->Factor Xa Inhibits Arterial Thrombosis Workflow A Endothelial Denudation (Femoral Artery) B High-Cholesterol Diet (2 weeks) A->B C Oral this compound Administration (1 hour pre-disruption) B->C D Plaque Disruption (Balloon Angioplasty) C->D H Blood Sampling (Baseline and 1h post-initial dose) C->H E Induction of Stasis (Distal Ligation) D->E F Second Oral this compound Dose (9 hours post-disruption) E->F G Evaluation of Antithrombotic Effects (24 hours post-ligation) F->G Venous Thrombosis Workflow A Oral this compound Administration B Anesthesia and Surgical Preparation (Isolate Jugular Vein) A->B C Administration of Thrombogenic Agent (e.g., Russell's Viper Venom, Thrombin) B->C G Blood Sampling for PD Analysis B->G D Induction of Venous Stasis (Ligation of Vein Segment) C->D E Incubation Period D->E F Thrombus Excision and Measurement E->F

References

Application Notes and Protocols: Synthesis of Darexaban Glucuronide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darexaban, an oral direct factor Xa inhibitor, undergoes extensive first-pass metabolism to form its pharmacologically active metabolite, this compound glucuronide. This metabolite is the major circulating component in humans and contributes significantly to the drug's anticoagulant effect. For research purposes, including pharmacokinetic studies, in vitro pharmacological assays, and as an analytical standard, a reliable source of this compound glucuronide is essential. These application notes provide a detailed protocol for the enzymatic synthesis of this compound glucuronide, leveraging the key UDP-glucuronosyltransferase (UGT) enzymes responsible for its formation in vivo. Additionally, analytical methods for the characterization and quantification of the synthesized product are described.

Introduction

This compound is a potent and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Following oral administration, this compound is rapidly and extensively converted to this compound glucuronide.[1][2] This biotransformation is primarily catalyzed by UGT1A9 in the liver and UGT1A10 in the intestine.[1] The resulting glucuronide is not an inactive metabolite; it retains pharmacological activity comparable to the parent drug.[3] Therefore, understanding the properties and disposition of this compound glucuronide is crucial for the clinical development and evaluation of this compound.

The following sections detail a robust enzymatic method for the synthesis of this compound glucuronide, providing researchers with a means to produce this key metabolite for their studies.

Data Presentation

Table 1: Key Enzymes in this compound Glucuronidation

EnzymePrimary LocationRole in this compound Metabolism
UGT1A9LiverMajor enzyme responsible for systemic glucuronidation.[1]
UGT1A10IntestineKey enzyme in the first-pass metabolism of this compound in the gut.[1]
UGT1A7IntestineMinor role in intestinal glucuronidation.[1]
UGT1A8IntestineMinor role in intestinal glucuronidation.[1]

Table 2: Comparative Pharmacological Activity

CompoundTargetKi (μM)Anticoagulant Activity
This compoundFactor Xa0.031Potent
This compound glucuronideFactor Xa0.020Potent

Signaling Pathway: this compound Metabolism

The metabolic conversion of this compound to its active glucuronide metabolite is a critical pathway influencing its pharmacokinetic and pharmacodynamic profile.

Darexaban_Metabolism This compound This compound UGT UDP-Glucuronosyltransferases (UGT1A9, UGT1A10) This compound->UGT Darexaban_glucuronide This compound Glucuronide (Active Metabolite) UDPGA UDP-Glucuronic Acid UDPGA->UGT UGT->Darexaban_glucuronide

Caption: Metabolic pathway of this compound to this compound glucuronide.

Experimental Protocols

Enzymatic Synthesis of this compound Glucuronide

This protocol describes the in vitro synthesis of this compound glucuronide using recombinant human UGT1A9, the primary hepatic enzyme responsible for its formation.

Materials:

  • This compound

  • Recombinant human UGT1A9 supersomes (or microsomes)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components in the specified order:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • MgCl₂ (10 mM)

    • Recombinant UGT1A9 (final concentration 0.1-0.5 mg/mL)

    • This compound (final concentration 10-50 µM, dissolved in a minimal amount of DMSO)

    • BSA (2% w/v)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The optimal incubation time should be determined by preliminary time-course experiments.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.

  • Sample Collection: Carefully collect the supernatant containing the synthesized this compound glucuronide for purification and analysis.

Purification (Preparative HPLC): The supernatant can be purified using preparative reverse-phase HPLC with a C18 column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended. Fractions should be collected and analyzed for the presence of this compound glucuronide. The fractions containing the pure product should be pooled and lyophilized.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis A Prepare Reaction Mixture (this compound, UGT1A9, Buffer, MgCl2, BSA) B Pre-incubate at 37°C A->B C Initiate with UDPGA B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile/Formic Acid) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H Preparative HPLC G->H I Fraction Collection H->I J LC-MS/MS Analysis of Fractions I->J K Pool & Lyophilize Pure Fractions J->K L Characterization (NMR, HRMS) K->L

Caption: Workflow for the synthesis and purification of this compound glucuronide.

Analytical Methods for Characterization and Quantification

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is ideal for the quantification of this compound and this compound glucuronide in biological matrices and reaction mixtures.

  • Chromatographic System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. The precursor and product ion pairs for this compound and this compound glucuronide would need to be optimized.

    • This compound (C₂₀H₂₂ClN₃O₅S): Precursor ion [M+H]⁺

    • This compound glucuronide (C₂₆H₂₈ClN₃O₁₁S): Precursor ion [M+H]⁺

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized this compound glucuronide. The spectra should be compared with that of the parent this compound to identify the presence of the glucuronic acid moiety. Key expected shifts would include the anomeric proton of the glucuronic acid.

3. High-Resolution Mass Spectrometry (HRMS)

HRMS should be used to confirm the elemental composition of the synthesized product. The measured accurate mass should be within 5 ppm of the theoretical mass of this compound glucuronide.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis, purification, and analysis of this compound glucuronide for research applications. The enzymatic synthesis method is biologically relevant and provides a direct route to the major active metabolite of this compound. The analytical methods described will ensure the accurate characterization and quantification of the synthesized compound, facilitating further pharmacological and metabolic studies.

References

Troubleshooting & Optimization

Technical Support Center: Darexaban Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Darexaban assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences from plasma components during the measurement of this compound. Although the development of this compound was discontinued, this guide provides valuable insights for working with this compound and other direct Factor Xa inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect coagulation assays?

This compound is an experimental oral anticoagulant that acts as a direct inhibitor of Factor Xa (FXa).[1][2] By selectively and competitively inhibiting FXa, this compound and its active metabolite, this compound glucuronide, block the conversion of prothrombin to thrombin.[1][3] This ultimately prevents the formation of fibrin clots.[1] This mechanism of action means that this compound can prolong clotting times in various coagulation assays, such as the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), and will show activity in chromogenic anti-Xa assays.[3][4][5]

Q2: What are the common plasma components that can interfere with this compound assays?

While specific data on this compound is limited due to its discontinued development, general principles of coagulation testing indicate that common sources of interference include:

  • Hemolysis: The rupture of red blood cells, which releases hemoglobin and other intracellular components into the plasma.

  • Icterus: High levels of bilirubin in the plasma.

  • Lipemia: High levels of lipids or fats in the plasma, causing a turbid or milky appearance.

These interferences, often abbreviated as HIL, are a leading cause of analytical errors in coagulation laboratories.[1][2][3][6][7]

Q3: How do hemolysis, icterus, and lipemia interfere with coagulation assays used for this compound?

The primary mechanisms of interference are:

  • Optical Interference: Many coagulation analyzers detect clot formation by measuring changes in light transmittance or absorbance.[2][3][6]

    • Hemolysis: Free hemoglobin absorbs light at wavelengths used by some optical instruments, which can affect clot detection.[2][3][6]

    • Icterus: High bilirubin levels can cause spectral overlap, interfering with absorbance readings.[2][6]

    • Lipemia: Lipid particles scatter light, increasing the turbidity of the sample and affecting optical measurements.[2][3][6]

  • Biological Interference:

    • Hemolysis: Released intracellular contents, such as ADP and phospholipids from red blood cells, can activate platelets and coagulation factors, potentially leading to a shortening of clotting times.[2][6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating interference from plasma components in this compound assays.

Problem: Unexpected or inconsistent this compound assay results.

Step 1: Visual Inspection of the Plasma Sample

  • Observation: Carefully inspect the plasma sample for any visual signs of interference.

    • Pink to Red Color: Suggests hemolysis.

    • Yellow to Brown Color: Suggests icterus.

    • Cloudy or Milky Appearance: Suggests lipemia.

Step 2: Quantify the Level of Interference (if available)

  • Many modern coagulation analyzers have a pre-analytical module that can quantify the levels of hemolysis, icterus, and lipemia (HIL) and flag potentially affected samples.[1]

Step 3: Consult Interference Thresholds

  • Refer to the manufacturer's specifications for the coagulation analyzer and assay reagents to determine the acceptable limits for HIL.

Step 4: Mitigation Strategies

  • If interference is suspected or confirmed, follow the appropriate mitigation protocol below.

Experimental Protocols

Protocol 1: Mitigation of Lipemia by High-Speed Centrifugation

This protocol is designed to remove lipids from plasma samples to reduce interference in optical-based coagulation assays.

Materials:

  • Lipemic plasma sample

  • High-speed microcentrifuge (capable of >10,000 g)

  • Microcentrifuge tubes

Procedure:

  • Transfer an aliquot of the lipemic plasma sample to a high-speed microcentrifuge tube.

  • Centrifuge the sample at a high speed (e.g., 11,000 g) for 10 minutes.[8]

  • The lipids will form a layer at the top of the sample.

  • Carefully aspirate the cleared plasma from below the lipid layer, avoiding disturbance of the lipid layer.

  • Re-run the this compound assay on the cleared plasma.

Protocol 2: Use of Alternative Wavelengths for Icterus and Lipemia

For coagulation analyzers with this capability, selecting an alternative measurement wavelength can help to minimize optical interference.

Procedure:

  • Consult the instrument's manual to determine if an alternative wavelength can be selected for the assay.

  • Modern coagulometers may use wavelengths of 650 nm or higher to reduce interference from bilirubin and lipids.[2][6]

  • Re-program the assay to use the alternative wavelength and re-run the sample.

Data on Interference in Coagulation Assays

The following table summarizes the potential effects of common plasma interferences on coagulation assays relevant to the measurement of this compound and other Factor Xa inhibitors.

InterferenceAssayPotential EffectMechanism of Interference
Hemolysis PT, aPTTShortened or prolonged clotting timesBiological: Release of procoagulant substances.[2][6] Optical: Interference with clot detection.[2][6]
Chromogenic Anti-XaVariableOptical interference with the chromogenic substrate measurement.
Icterus PT, aPTT, Chromogenic Anti-XaVariableOptical: Spectral overlap with assay reagents.[2][6]
Lipemia PT, aPTT, Chromogenic Anti-XaProlonged clotting times or inaccurate chromogenic readingsOptical: Light scattering and increased turbidity.[2][3][6]

Visual Guides

Signaling Pathway of this compound

Darexaban_Pathway cluster_prothrombin cluster_fibrinogen Prothrombin Prothrombin Thrombin Thrombin Fibrin Fibrin Thrombin->Fibrin activates Fibrinogen Fibrinogen Factor Xa Factor Xa Factor Xa->Thrombin activates This compound This compound This compound->Factor Xa inhibits Troubleshooting_Workflow Start Unexpected Assay Result Visual_Inspection Visually Inspect Plasma (Hemolysis, Icterus, Lipemia) Start->Visual_Inspection Interference_Suspected Interference Suspected? Visual_Inspection->Interference_Suspected No_Interference Review Other Pre-analytical Variables (e.g., sample collection, storage) Interference_Suspected->No_Interference No Mitigation_Strategy Select Mitigation Strategy Interference_Suspected->Mitigation_Strategy Yes Lipemia Lipemia Mitigation_Strategy->Lipemia Icterus Icterus Mitigation_Strategy->Icterus Hemolysis Hemolysis Mitigation_Strategy->Hemolysis High_Speed_Centrifugation High-Speed Centrifugation Lipemia->High_Speed_Centrifugation Alternative_Wavelength Use Alternative Wavelength Icterus->Alternative_Wavelength Recollect_Sample Recollect Sample Hemolysis->Recollect_Sample Re_Run_Assay Re-run Assay High_Speed_Centrifugation->Re_Run_Assay Alternative_Wavelength->Re_Run_Assay Recollect_Sample->Re_Run_Assay

References

Optimizing Darexaban concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Darexaban in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly YM150) is an oral, direct inhibitor of Factor Xa (FXa).[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. By selectively and competitively inhibiting FXa, this compound and its active metabolite, this compound glucuronide, block this step, leading to a dose-dependent decrease in thrombin generation and subsequent blood clot formation.[2]

Q2: What is the active metabolite of this compound?

A2: this compound is a prodrug that is rapidly metabolized to its active form, this compound glucuronide (YM-222714). This metabolite is the primary determinant of the antithrombotic effects observed in vivo.[2]

Q3: What are the key in vitro parameters of this compound's activity?

A3: this compound and its active metabolite have been characterized by several in vitro parameters. A summary of these can be found in the Data Presentation section below.

Q4: How should this compound be stored?

A4: For long-term storage, this compound powder should be kept at -20°C for up to 2 years, or at 4°C for shorter periods. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in DMSO at concentrations up to 250 mg/mL.[3] For in vivo studies, various solvent systems can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil.[1]

Troubleshooting Guides

Issue 1: this compound precipitates in the culture medium.

  • Possible Cause: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high, or the aqueous solubility of this compound is exceeded.

  • Solution:

    • Ensure the final DMSO concentration in your culture medium is kept low, typically below 0.5%, to avoid solvent toxicity and precipitation.

    • Prepare a higher concentration stock solution of this compound in DMSO and add a smaller volume to your medium.

    • If precipitation persists, gentle warming and sonication of the stock solution before dilution may help.[1]

    • Consider using a different solvent system if compatible with your experimental setup.

Issue 2: Inconsistent or variable results in coagulation assays (PT, aPTT).

  • Possible Cause 1: Variability in plasma samples.

  • Solution 1: Use pooled normal plasma to minimize individual sample variability. Ensure proper collection and handling of blood samples in citrate tubes to prevent premature coagulation activation.

  • Possible Cause 2: Reagent or instrument variability.

  • Solution 2: Use the same lot of reagents for all comparative experiments. Ensure the coagulometer is properly calibrated and maintained. The sensitivity of PT and aPTT assays to Factor Xa inhibitors can vary significantly between different reagents.[4]

  • Possible Cause 3: Issues with this compound solution stability.

  • Solution 3: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[1]

Issue 3: Observed anticoagulant effect is lower than expected based on IC50 values.

  • Possible Cause: Presence of binding proteins in the plasma or culture medium.

  • Solution: Be aware that the presence of plasma proteins can affect the free concentration of this compound available to inhibit Factor Xa. Consider performing assays in purified systems versus plasma to understand the impact of protein binding.

Issue 4: Potential off-target effects observed in cellular assays.

  • Possible Cause: this compound may interact with other cellular targets at higher concentrations.

  • Solution:

    • Perform dose-response experiments to determine the concentration range where the effect is specific to Factor Xa inhibition.

    • Use appropriate negative controls, such as structurally similar but inactive molecules, if available.

    • This compound has been shown to be highly selective for Factor Xa over other serine proteases like thrombin and trypsin.[1] However, for novel cellular systems, it is advisable to characterize any unexpected effects.

Data Presentation

Table 1: In Vitro Potency of this compound and its Active Metabolite

CompoundParameterValueSpeciesAssay Conditions
This compoundIC5054.6 nMHumanPurified Factor Xa
This compoundKi0.031 µMHumanPurified Factor Xa
This compound GlucuronideKi0.020 µMHumanPurified Factor Xa
This compoundPT Doubling Conc.1.2 µMHumanPlasma
This compound GlucuronidePT Doubling Conc.0.95 µMHumanPlasma

Data compiled from multiple sources.[1][5]

Experimental Protocols

Prothrombin Time (PT) Assay

This assay assesses the extrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (citrated)

  • PT reagent (containing tissue factor and calcium)

  • This compound stock solution

  • Coagulometer

Procedure:

  • Pre-warm the PT reagent and plasma samples to 37°C.

  • Add a defined volume of plasma to a cuvette.

  • Add varying concentrations of this compound (or vehicle control) to the plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.

  • Initiate the clotting reaction by adding the pre-warmed PT reagent.

  • The coagulometer will measure the time in seconds for a fibrin clot to form.

  • Results are expressed as the clotting time in seconds or as a ratio to the control.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay evaluates the intrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (citrated)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution

  • This compound stock solution

  • Coagulometer

Procedure:

  • Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette equal volumes of plasma and aPTT reagent into a cuvette.

  • Add varying concentrations of this compound (or vehicle control) and incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for contact activation.

  • Initiate coagulation by adding the pre-warmed CaCl2 solution.

  • The coagulometer will measure the time in seconds for a fibrin clot to form.

  • Results are reported as the clotting time in seconds.

Chromogenic Anti-Factor Xa Assay

This is a specific functional assay to measure the activity of Factor Xa inhibitors.

Materials:

  • Platelet-poor plasma (citrated)

  • Factor Xa reagent

  • Chromogenic substrate for Factor Xa

  • Reaction buffer

  • This compound stock solution

  • Microplate reader

Procedure:

  • Prepare a standard curve using known concentrations of this compound.

  • In a microplate, add plasma samples containing unknown this compound concentrations, standards, and controls.

  • Add a known amount of excess Factor Xa to each well. The this compound in the plasma will inhibit a portion of this Factor Xa.

  • Incubate to allow for the inhibitor-enzyme reaction to reach equilibrium.

  • Add the chromogenic substrate. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored product (e.g., p-nitroaniline).

  • Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm).

  • The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.

  • Calculate the this compound concentration in the samples by interpolating from the standard curve.

Visualizations

Darexaban_Signaling_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) FactorXa Factor Xa Prothrombin->FactorXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FactorX Factor X FactorX->FactorXa Coagulation Cascade FactorXa->Inhibition This compound This compound This compound->Inhibition Inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental_Workflow Prep Prepare this compound Stock (e.g., in DMSO) Dilute Prepare Serial Dilutions Prep->Dilute Incubate Incubate Plasma with this compound Dilute->Incubate Plasma Prepare Platelet-Poor Plasma Plasma->Incubate Assay Perform Coagulation Assay (PT, aPTT, or Anti-Xa) Incubate->Assay Analyze Analyze Data (Determine Clotting Time / Activity) Assay->Analyze

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Workflow Start Inconsistent Results? CheckSol Check Solution Prep: - Freshly prepared? - Precipitate visible? Start->CheckSol Yes CheckPlasma Check Plasma: - Pooled normal plasma? - Proper handling? CheckSol->CheckPlasma No SolProblem Solution Issue CheckSol->SolProblem Yes CheckReagent Check Reagents/Instrument: - Consistent lot numbers? - Calibrated? CheckPlasma->CheckReagent No PlasmaProblem Plasma Issue CheckPlasma->PlasmaProblem Yes ReagentProblem Reagent/Instrument Issue CheckReagent->ReagentProblem Yes Remake Remake Solutions SolProblem->Remake NewPlasma Use New Plasma Aliquot PlasmaProblem->NewPlasma NewReagent Use New Reagents/ Recalibrate ReagentProblem->NewReagent

Caption: Troubleshooting decision tree for inconsistent in vitro results.

References

Technical Support Center: Minimizing Darexaban Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Darexaban in cell-based assays. This compound is an experimental direct inhibitor of Factor Xa (FXa), and understanding its potential interactions with other cellular components is crucial for accurate experimental outcomes.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during cell-based assays involving this compound, potentially due to off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Solution
Unexpected Cell Viability/Cytotoxicity This compound may be interacting with kinases involved in cell survival pathways (e.g., Akt, ERK).1. Perform a dose-response curve to determine the concentration range where cytotoxicity is observed. 2. Use a lower, more specific concentration of this compound if possible. 3. Screen this compound against a panel of kinases known to be involved in cell viability. 4. Use structurally unrelated FXa inhibitors as controls to see if the effect is specific to this compound's chemical structure.
Altered Reporter Gene Assay Results This compound could be directly inhibiting the reporter enzyme (e.g., luciferase) or interfering with signaling pathways upstream of the reporter gene.1. Perform a counterscreen to test for direct inhibition of the reporter enzyme by this compound in a cell-free system. 2. Use a different reporter system (e.g., fluorescent protein instead of luciferase) to validate findings. 3. Investigate potential off-target effects on signaling pathways that regulate the promoter driving your reporter gene.
Inconsistent Platelet Aggregation Results While direct FXa inhibitors are not expected to directly affect platelet aggregation induced by common agonists, off-target effects on platelet signaling pathways cannot be ruled out.1. Ensure proper controls are in place, including vehicle controls and known inhibitors of platelet aggregation. 2. Test a range of this compound concentrations. 3. Use different platelet agonists to investigate if the effect is specific to a particular activation pathway. 4. Consider potential interactions with G-protein coupled receptors (GPCRs) on platelets by performing receptor binding assays.
Discrepancies Between Biochemical and Cell-Based Assay Potency Off-target binding within the cellular environment can reduce the effective concentration of this compound at its intended target (FXa).1. Measure the intracellular concentration of this compound to assess cell permeability and accumulation. 2. Perform target engagement assays to confirm that this compound is binding to FXa within the cell at the expected concentrations. 3. Evaluate potential binding to abundant intracellular proteins that could act as a "sink" for the compound.

II. Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a direct, competitive inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, this compound and its active metabolite, this compound glucuronide, prevent the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.[1][2]

2. What are the known on-target potency values for this compound?

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and its active metabolite against human Factor Xa.

CompoundTargetAssay TypeValue
This compoundHuman Factor XaKi0.031 µM[1]
This compound glucuronideHuman Factor XaKi0.020 µM[1]

3. What are the potential off-target classes for this compound based on in silico predictions?

In silico tools predict potential off-target interactions based on the chemical structure of a compound. While experimental validation is essential, these predictions can guide troubleshooting and experimental design. Based on predictions from multiple platforms, potential off-target classes for this compound may include:

  • Kinases: Various protein kinases may be inhibited by this compound due to structural similarities in the ATP-binding pocket.

  • G-Protein Coupled Receptors (GPCRs): this compound's structure may allow for binding to certain GPCRs, potentially interfering with their signaling functions.

  • Other Serine Proteases: Although reported to be selective, high concentrations of this compound might inhibit other serine proteases.

  • Cytochrome P450 Enzymes: As with many small molecules, interactions with CYP enzymes are possible and could lead to altered metabolism or drug-drug interactions in complex cellular models.

4. How can I experimentally identify off-target effects of this compound in my cell-based assay?

A systematic approach is recommended to identify and validate potential off-target effects.

Caption: A stepwise workflow for identifying off-target effects.

5. What are some general best practices to minimize off-target effects in my experiments with this compound?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (FXa inhibition) in your specific assay.

  • Include Proper Controls: Always include a vehicle-only control and, if possible, a structurally unrelated FXa inhibitor to distinguish between on-target and potential off-target effects.

  • Perform Dose-Response Curves: This will help to identify if the observed effect is concentration-dependent.

  • Validate with Orthogonal Assays: Confirm key findings using a different assay that measures the same biological endpoint through a different mechanism.

  • Ensure Compound Purity: Impurities in the this compound sample could be responsible for observed off-target effects.

III. Experimental Protocols

Protocol 1: Kinase Inhibitor Selectivity Profiling

This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of protein kinases.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)
  • Kinase panel (commercially available kits)
  • Kinase reaction buffer
  • ATP
  • Substrate for each kinase
  • Detection reagent (e.g., ADP-Glo™)
  • White, opaque 384-well plates

2. Procedure:

  • Prepare a serial dilution of this compound in the appropriate buffer.
  • In a 384-well plate, add the diluted this compound or vehicle control.
  • Add the kinase and substrate to each well.
  • Initiate the kinase reaction by adding ATP.
  • Incubate at room temperature for the recommended time (e.g., 60 minutes).
  • Stop the reaction and measure kinase activity using a suitable detection reagent and a plate reader.
  • Calculate the percent inhibition for each kinase at each this compound concentration and determine IC50 values for any inhibited kinases.

A [label="Prepare this compound Serial Dilution"]; B [label="Add this compound/Vehicle to 384-well Plate"]; C [label="Add Kinase and Substrate"]; D [label="Add ATP to Initiate Reaction"]; E [label="Incubate at Room Temperature"]; F [label="Add Detection Reagent & Read Plate"]; G [label="Calculate % Inhibition and IC50"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for kinase selectivity profiling.

Protocol 2: Cell-Based Receptor Binding Assay (Competitive)

This protocol outlines a method to assess if this compound competes with a known radiolabeled ligand for binding to a specific GPCR expressed on a cell line.

1. Materials:

  • Cells expressing the target GPCR
  • This compound stock solution
  • Radiolabeled ligand for the target GPCR
  • Binding buffer
  • Wash buffer
  • Scintillation cocktail and counter
  • Filter plates (e.g., 96-well glass fiber)

2. Procedure:

  • Harvest and resuspend cells in binding buffer to a known concentration.
  • In a 96-well filter plate, add a serial dilution of unlabeled this compound.
  • Add a fixed concentration of the radiolabeled ligand to all wells.
  • Add the cell suspension to each well.
  • Incubate with gentle agitation for a time sufficient to reach equilibrium.
  • Wash the cells by vacuum filtration with ice-cold wash buffer to separate bound from free radioligand.
  • Add scintillation cocktail to the wells and count the radioactivity.
  • Plot the percentage of specific binding against the concentration of this compound to determine the IC50.

A [label="Prepare this compound Dilution Series"]; B [label="Add this compound and Radiolabeled Ligand to Plate"]; C [label="Add Cell Suspension"]; D [label="Incubate to Reach Equilibrium"]; E [label="Wash and Filter to Separate Bound/Free Ligand"]; F [label="Add Scintillation Cocktail & Count"]; G [label="Determine IC50"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for a competitive receptor binding assay.

Protocol 3: Proteome Microarray for Off-Target Identification

This protocol describes a high-throughput method to identify protein interactions of this compound across a large portion of the human proteome.

1. Materials:

  • This compound labeled with a detection tag (e.g., biotin)
  • Human proteome microarray slides
  • Blocking buffer
  • Wash buffer
  • Labeled streptavidin (or antibody against the tag) conjugated to a fluorophore
  • Microarray scanner

2. Procedure:

  • Block the proteome microarray slides to prevent non-specific binding.
  • Incubate the slides with the labeled this compound at various concentrations.
  • Wash the slides extensively to remove unbound compound.
  • Incubate the slides with the fluorescently-labeled detection molecule (e.g., streptavidin-Cy3).
  • Wash the slides to remove excess detection molecule.
  • Scan the microarray slides and analyze the fluorescence intensity to identify proteins to which this compound has bound.
  • Validate potential hits using secondary assays.

A [label="Block Proteome Microarray"]; B [label="Incubate with Labeled this compound"]; C [label="Wash to Remove Unbound Compound"]; D [label="Incubate with Fluorescent Detection Molecule"]; E [label="Wash to Remove Excess Detection Molecule"]; F [label="Scan Microarray and Analyze Data"]; G [label="Validate Hits"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for proteome microarray analysis.

IV. Signaling Pathway

The primary on-target effect of this compound is the inhibition of the coagulation cascade. Understanding this pathway is essential for interpreting experimental results.

Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin FXa Factor Xa FXa->Prothrombin cleaves This compound This compound This compound->FXa inhibits

Caption: Simplified coagulation cascade showing the point of inhibition by this compound.

References

Technical Support Center: Darexaban in Animal Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Darexaban in animal thrombosis models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly YM150) is an orally active, direct inhibitor of Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin.[1] By selectively and competitively inhibiting FXa, this compound and its active metabolite, this compound glucuronide, block this step, leading to a dose-dependent reduction in thrombus formation.[1][3]

Q2: What is the primary active form of this compound in vivo?

Following oral administration, this compound is rapidly and extensively converted to its active metabolite, this compound glucuronide (YM-222714), during first-pass metabolism.[1][3] This glucuronide conjugate is the predominant determinant of this compound's antithrombotic effects in vivo.[3][4]

Q3: In which animal models has this compound shown efficacy?

This compound has demonstrated antithrombotic effects in various animal models, including:

  • Rat models of venous thrombosis and arterio-venous (A-V) shunt thrombosis.[3]

  • Rabbit models of venous thrombosis and plaque disruption-induced arterial thrombosis.[4][5]

  • Mouse models of pulmonary thromboembolism and FeCl3-induced venous thrombosis.[2][6]

Q4: How does this compound's bleeding risk compare to other anticoagulants in preclinical models?

Studies in rat thrombosis models have shown that this compound can effectively suppress thrombus formation at doses that do not significantly prolong bleeding time.[3] In contrast, anticoagulants like warfarin and the thrombin inhibitor ximelagatran were reported to increase bleeding time at their effective antithrombotic doses.[3][4]

Troubleshooting Guide

Issue 1: High variability in thrombus size between animals.

  • Possible Cause: Inconsistent surgical procedure or vessel injury. Animal models of thrombosis can be sensitive to minor variations in technique.[7]

  • Troubleshooting Steps:

    • Standardize Surgical Technique: Ensure consistent application of the thrombogenic stimulus (e.g., FeCl3 application time and concentration, degree of vessel ligation/stenosis).

    • Maintain Consistent Hemodynamics: Monitor and maintain stable body temperature and anesthesia depth, as these can influence blood flow and coagulation.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of inherent biological variability.

Issue 2: Lower than expected antithrombotic efficacy.

  • Possible Cause 1: Suboptimal Drug Formulation or Administration. this compound is orally administered and its absorption can be influenced by the vehicle and route.

    • Troubleshooting Steps:

      • Ensure the formulation is appropriate for the animal species and that the drug remains in suspension if administered as a slurry.

      • For intraduodenal administration, confirm correct placement of the delivery catheter.[4]

  • Possible Cause 2: Incorrect Dosing or Timing. The pharmacokinetic profile of this compound and its active metabolite must be considered.

    • Troubleshooting Steps:

      • Administer this compound at a time point that ensures peak plasma concentrations of the active glucuronide metabolite coincide with the thrombotic challenge. This compound is rapidly absorbed and metabolized.[1]

      • Consult dose-response studies to select an appropriate dose for the specific animal model and species.[2][3]

Issue 3: Unexpected bleeding events.

  • Possible Cause: The administered dose of this compound is too high for the specific animal model or there is a synergistic effect with other experimental factors.

  • Troubleshooting Steps:

    • Dose Reduction Study: Perform a dose-response study to identify the optimal dose that provides antithrombotic efficacy with minimal impact on bleeding.

    • Monitor Coagulation Parameters: Measure prothrombin time (PT) or activated partial thromboplastin time (aPTT) to quantify the anticoagulant effect and correlate it with bleeding observations.[5] Plasma FXa activity is also a useful pharmacodynamic marker.[5]

Data Presentation

Table 1: In Vitro Potency of this compound and its Active Metabolite

CompoundTargetAssayPotency (Ki or IC50)Reference
This compoundHuman Factor XaEnzyme AssayKi: 0.031 µM[3]
This compound GlucuronideHuman Factor XaEnzyme AssayKi: 0.020 µM[3]
This compoundHuman Factor XaEnzyme AssayIC50: 54.6 nM (0.0546 µM)[2]

Table 2: In Vivo Efficacy of this compound in Rodent Thrombosis Models

Animal ModelSpeciesEndpointEfficacy (ID50 or Significant Dose)Reference
Venous ThrombosisRatThrombus FormationID50: 0.97 mg/kg[3]
A-V Shunt ThrombosisRatThrombus FormationID50: 16.7 mg/kg[3]
FeCl3-induced Venous ThrombosisMouseThrombus Protein ContentSignificant at ≥ 3 mg/kg[2][6]
Pulmonary ThromboembolismMouseMortality RateSignificant at 10 mg/kg[2][6]

Table 3: Effect of this compound on Coagulation Parameters

ParameterSpeciesEffectReference
Prothrombin Time (PT)Human (in vitro)Doubling concentration: 1.2 µM[3]
Prothrombin Time (PT)RabbitCorrelated with antithrombotic effect[5]
Plasma FXa ActivityRabbitCorrelated with antithrombotic effect[5]
Plasma FXa ActivityMouseED50: 24.8 mg/kg[2][6]

Experimental Protocols

1. Ferric Chloride (FeCl3)-Induced Venous Thrombosis Model in Mice

This protocol is adapted from descriptions of commonly used thrombosis models.[8]

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine).

  • Surgical Preparation: Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Vessel Injury:

    • Carefully isolate a segment of the IVC.

    • Apply a piece of filter paper (e.g., 1x2 mm) saturated with a solution of FeCl3 (typically 5-10%) to the adventitial surface of the IVC for a standardized period (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Thrombus Formation: Monitor for the formation of an occlusive thrombus. This can be assessed visually or with a flow probe.

  • This compound Administration: Administer this compound orally at the desired dose (e.g., 0.3-10 mg/kg) at a specified time point before the induction of injury.[6]

  • Endpoint Measurement: At the end of the experiment, excise the thrombosed vessel segment, and quantify the thrombus by weight or protein content.[2][6]

2. Arterio-Venous (A-V) Shunt Thrombosis Model in Rats

This protocol is based on descriptions of shunt models used to evaluate antithrombotic agents.[3]

  • Anesthesia and Catheterization: Anesthetize the rat and cannulate the carotid artery and jugular vein.

  • Shunt Creation:

    • Connect the arterial and venous cannulas with a piece of tubing containing a thrombogenic surface (e.g., a silk thread).

    • Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).

  • This compound Administration: Administer this compound orally at the desired dose at a specified time before the initiation of blood flow through the shunt.

  • Endpoint Measurement: After the designated time, remove the shunt and weigh the thrombus that has formed on the thrombogenic surface.

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X VIIIa TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Thrombin This compound This compound This compound->Xa Experimental_Workflow A Animal Acclimatization B Randomization into Groups (Vehicle vs. This compound) A->B C This compound or Vehicle Administration (Oral) B->C D Anesthesia and Surgical Preparation C->D E Induction of Thrombosis (e.g., FeCl3 application) D->E F Thrombus Maturation Period E->F G Endpoint Measurement (e.g., Thrombus Weight) F->G H Data Analysis G->H Troubleshooting_Logic Start Unexpected Experimental Outcome Issue What is the primary issue? Start->Issue Var High Variability Issue->Var Variability Efficacy Low Efficacy Issue->Efficacy Efficacy Bleed Excessive Bleeding Issue->Bleed Bleeding Sol_Var Standardize Surgical Technique Increase Sample Size Var->Sol_Var Sol_Efficacy Check Drug Formulation & Admin. Verify Dosing & Timing Efficacy->Sol_Efficacy Sol_Bleed Perform Dose Reduction Monitor Coagulation Parameters Bleed->Sol_Bleed

References

Validation & Comparative

A Preclinical Head-to-Head: Darexaban vs. Rivaroxaban in Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of anticoagulant drug development, direct Factor Xa (FXa) inhibitors have emerged as a prominent class of therapeutics for the prevention and treatment of thromboembolic disorders. Among the numerous candidates developed, rivaroxaban has achieved widespread clinical use, while the development of darexaban was discontinued. This guide provides a comparative overview of the preclinical data for this compound and rivaroxaban, offering insights into their respective efficacy and safety profiles in established thrombosis models. Due to the discontinuation of this compound's development in September 2011, direct head-to-head preclinical studies are scarce.[1] This comparison, therefore, relies on data from separate studies employing similar and well-established preclinical models.

Mechanism of Action: Targeting a Central Point in the Coagulation Cascade

Both this compound and rivaroxaban are orally active, direct inhibitors of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1][2] By binding directly to the active site of FXa, these inhibitors prevent the conversion of prothrombin to thrombin, the central enzyme responsible for fibrin clot formation and platelet activation.[1][2] This targeted mechanism of action offers a more predictable anticoagulant response compared to older anticoagulants like vitamin K antagonists.

This compound and its active metabolite, this compound glucuronide, selectively and competitively inhibit human FXa.[3] Similarly, rivaroxaban inhibits both free FXa and FXa bound in the prothrombinase complex.[2]

Factor Xa Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Cleaves Fibrinogen Fibrinogen Fibrinogen Factor Xa Factor Xa Factor Xa->Thrombin This compound / Rivaroxaban This compound / Rivaroxaban This compound / Rivaroxaban->Factor Xa Inhibit

Figure 1: Simplified signaling pathway of Factor Xa inhibition by this compound and rivaroxaban.

In Vitro Potency: A Look at Factor Xa Inhibition

The inhibitory potency against FXa is a key determinant of the anticoagulant effect. Both this compound and rivaroxaban have demonstrated potent inhibition of human Factor Xa in in vitro assays.

CompoundTargetAssayIC50 / Ki
This compound Human Factor XaEnzyme AssayKi: 0.031 µM
This compound Glucuronide Human Factor XaEnzyme AssayKi: 0.020 µM
Rivaroxaban Human Factor XaEnzyme AssayIC50: 0.7 nM (in buffer)[4]
Rivaroxaban Human Factor XaProthrombinase AssayIC50: 2.1 nM[4]
Rivaroxaban Endogenous Human Factor XaPlasma AssayIC50: 21 nM[4]

Table 1: In Vitro Inhibitory Potency against Factor Xa. IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of a drug's potency. Lower values indicate greater potency.

Preclinical Efficacy in Venous Thrombosis Models

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a primary indication for anticoagulants. The efficacy of this compound and rivaroxaban has been evaluated in various animal models of venous thrombosis.

Rat Venous Stasis Thrombosis Model

This model is a standard for evaluating the antithrombotic potential of novel compounds in a low-flow venous environment.

DrugDose (mg/kg, p.o.)Thrombus Weight Reduction (%)Bleeding Time Increase
This compound 0.97 (ID50)50Not significant
Rivaroxaban 0.1 (ED50, i.v.)50Not significant

Table 2: Efficacy in Rat Venous Stasis Thrombosis Model. ID50 (dose inhibiting thrombus formation by 50%) and ED50 (dose effective in 50% of subjects) are measures of in vivo efficacy.

Rat Arteriovenous (AV) Shunt Thrombosis Model

This model assesses the ability of a compound to prevent thrombus formation on a foreign surface under blood flow conditions.

DrugDose (mg/kg, p.o.)Thrombus Weight Reduction (%)Bleeding Time Increase
This compound 16.7 (ID50)50Not significant
Rivaroxaban 5.0 (ED50)50Not significant

Table 3: Efficacy in Rat Arteriovenous Shunt Thrombosis Model.

Preclinical Efficacy in Arterial Thrombosis Models

Arterial thrombosis, the underlying cause of myocardial infarction and ischemic stroke, is another important target for anticoagulant therapy.

Ferric Chloride (FeCl3)-Induced Thrombosis Model

This widely used model mimics endothelial injury-induced arterial thrombosis.

DrugAnimal ModelDose (mg/kg)Outcome
This compound Mouse (Venous)3Significant decrease in thrombus protein content
Rivaroxaban Mouse (Arterial)6Reduced arterial thrombus stability

Table 4: Efficacy in Ferric Chloride-Induced Thrombosis Models. Note: The available data for this compound is in a venous model, while for rivaroxaban it is in an arterial model, making direct comparison challenging.

Experimental Protocols

Rat Venous Stasis Thrombosis Model

Venous_Stasis_Model cluster_0 Surgical Procedure cluster_1 Drug Administration cluster_2 Thrombus Formation & Analysis Anesthesia Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy IVC_Isolation Isolate Inferior Vena Cava (IVC) Laparotomy->IVC_Isolation Ligation Ligate IVC & side branches IVC_Isolation->Ligation Drug_Admin Administer this compound/Rivaroxaban or Vehicle Ligation->Drug_Admin Stasis Induce Stasis (e.g., 2 hours) Drug_Admin->Stasis Harvest Harvest Thrombus Stasis->Harvest Analysis Weigh Thrombus Harvest->Analysis

Figure 2: Workflow for the rat venous stasis thrombosis model.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized.

  • Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC). All side branches of the IVC are ligated, and a ligature is placed around the IVC.

  • Drug Administration: this compound, rivaroxaban, or a vehicle control is administered, typically orally or intravenously.

  • Thrombosis Induction: A thrombogenic stimulus (e.g., a cotton thread) is inserted into the ligated IVC segment, and the ligature is tightened to induce stasis.

  • Thrombus Evaluation: After a set period (e.g., 2 hours), the thrombosed segment of the IVC is excised, and the thrombus is removed and weighed.

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model

FeCl3_Model cluster_0 Surgical Preparation cluster_1 Drug Administration cluster_2 Thrombosis Induction & Monitoring Anesthesia Anesthesia Artery_Exposure Expose Carotid Artery Anesthesia->Artery_Exposure Flow_Probe Place Flow Probe Artery_Exposure->Flow_Probe Drug_Admin Administer this compound/Rivaroxaban or Vehicle Flow_Probe->Drug_Admin FeCl3_Application Apply FeCl3-soaked filter paper Drug_Admin->FeCl3_Application Blood_Flow_Monitoring Monitor Blood Flow FeCl3_Application->Blood_Flow_Monitoring TTO Determine Time to Occlusion (TTO) Blood_Flow_Monitoring->TTO

Figure 3: Workflow for the FeCl3-induced arterial thrombosis model.

Methodology:

  • Animal Preparation: Mice or rats are anesthetized.

  • Surgical Procedure: The carotid artery is surgically exposed. A flow probe is placed around the artery to monitor blood flow.

  • Drug Administration: The test compound or vehicle is administered.

  • Thrombosis Induction: A filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury.[5][6]

  • Endpoint Measurement: The primary endpoint is typically the time to complete occlusion of the artery, as measured by the flow probe.

Summary and Conclusion

Based on the available preclinical data, both this compound and rivaroxaban demonstrate potent antithrombotic effects in various animal models of thrombosis, consistent with their mechanism of action as direct Factor Xa inhibitors. In venous thrombosis models, both compounds effectively reduced thrombus formation without significantly increasing bleeding time at therapeutic doses.

A direct comparison of their efficacy in arterial thrombosis models is challenging due to the limited availability of data for this compound in these specific models. The discontinuation of this compound's development means that a comprehensive head-to-head preclinical and clinical comparison with rivaroxaban was never fully realized.

For researchers and drug development professionals, this comparative guide highlights the similar preclinical profiles of two direct Factor Xa inhibitors. The successful clinical translation of rivaroxaban underscores the therapeutic potential of this drug class. The preclinical data for this compound, while limited, provides valuable insights into the structure-activity relationships and pharmacological properties of this class of anticoagulants. Further exploration of the nuances in their preclinical profiles could inform the development of next-generation antithrombotic agents with improved efficacy and safety.

References

A Comparative Analysis of Darexaban and Apixaban in Factor Xa Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Factor Xa (FXa) inhibitory properties of two direct oral anticoagulants: darexaban and apixaban. The information presented is based on published experimental data and is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuances of these two inhibitors.

Introduction

This compound and apixaban are both highly selective, direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of FXa, they prevent the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. While both drugs share a common mechanism of action, they exhibit differences in their inhibitory potency and pharmacokinetic profiles. This guide aims to delineate these differences through a comparative analysis of their in vitro inhibitory activities.

Quantitative Comparison of Factor Xa Inhibition

The inhibitory potency of this compound and apixaban against human Factor Xa is summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key indicators of a drug's efficacy at the molecular level.

ParameterThis compoundApixabanReference(s)
Ki (nM) 310.08 - 0.25[1][2][3][4]
IC50 (nM) 54.61.3[2]

Note: Lower Ki and IC50 values indicate higher inhibitory potency. The Ki for apixaban is presented as a range, reflecting values reported across different studies and experimental conditions.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Determination of Inhibitory Constant (Ki) and IC50

The Ki and IC50 values, which quantify the potency of an inhibitor, are typically determined using a chromogenic Factor Xa assay.

Principle: This assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored compound when cleaved by FXa, is used. The amount of color produced is inversely proportional to the inhibitory activity of the drug.

Detailed Protocol:

  • Reagents and Materials:

    • Purified human Factor Xa

    • Chromogenic Factor Xa substrate (e.g., S-2222)

    • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

    • This compound and apixaban stock solutions of known concentrations

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • A fixed concentration of human Factor Xa is pre-incubated with varying concentrations of the inhibitor (this compound or apixaban) in the Tris-HCl buffer at 37°C for a specified period (e.g., 10 minutes) in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the chromogenic Factor Xa substrate.

    • The rate of substrate cleavage, which results in the release of a chromophore (e.g., p-nitroaniline), is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

    • The initial reaction rates are calculated for each inhibitor concentration.

  • Data Analysis:

    • The percentage of Factor Xa inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of FXa activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • For competitive and reversible inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation :[5][6][7] Ki = IC50 / (1 + [S]/Km) Where:

      • [S] is the concentration of the substrate used in the assay.

      • Km is the Michaelis-Menten constant of the substrate for Factor Xa.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade and is used to assess the anticoagulant effect of inhibitors.[8][9][10]

Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium.

Detailed Protocol:

  • Sample Preparation:

    • Citrated platelet-poor plasma is prepared from whole blood.

    • The plasma is incubated with various concentrations of this compound or apixaban.

  • Assay Procedure:

    • The plasma sample is pre-warmed to 37°C.

    • Thromboplastin reagent is added to the plasma.

    • Clotting is initiated by the addition of calcium chloride.

    • The time to clot formation is measured using a coagulometer.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.[11][12][13]

Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of an activator of the intrinsic pathway (e.g., silica, kaolin) and calcium.

Detailed Protocol:

  • Sample Preparation:

    • Citrated platelet-poor plasma is prepared from whole blood.

    • The plasma is incubated with various concentrations of this compound or apixaban.

  • Assay Procedure:

    • The plasma sample is incubated with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time.

    • Clotting is initiated by the addition of calcium chloride.

    • The time to clot formation is measured using a coagulometer.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the coagulation cascade, the mechanism of Factor Xa inhibition, and the experimental workflow for determining inhibitory constants.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Tenase Tenase IXa->Tenase VIIIa, Ca2+, PL VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin X X Tenase->X Tissue_Factor Tissue_Factor VIIa_TF VIIa_TF Tissue_Factor->VIIa_TF VII VIIa_TF->X Activates Xa Xa X->Xa Prothrombinase Prothrombinase Xa->Prothrombinase Va, Ca2+, PL V V Va Va V->Va Thrombin Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombinase Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Inhibitor This compound or Apixaban Inhibitor->Xa Inhibits

Caption: The coagulation cascade and the point of inhibition by this compound and Apixaban.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Reaction Reaction & Measurement cluster_Analysis Data Analysis Reagents Prepare Reagents: - Factor Xa - Inhibitor (this compound/Apixaban) - Chromogenic Substrate - Buffer Incubate Incubate Factor Xa with varying concentrations of Inhibitor Reagents->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Experimental workflow for determining IC50 and Ki of Factor Xa inhibitors.

Conclusion

Both this compound and apixaban are potent and selective inhibitors of Factor Xa. Based on the available in vitro data, apixaban demonstrates a significantly lower Ki and IC50, suggesting a higher inhibitory potency against human Factor Xa compared to this compound. The choice of an anticoagulant in a clinical or research setting depends on a multitude of factors, including but not limited to its potency, selectivity, pharmacokinetic profile, and safety. The data and protocols presented in this guide are intended to provide a foundational understanding for further research and development in the field of anticoagulation.

References

Darexaban versus Warfarin: A Comparative Analysis of Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Darexaban, a direct Factor Xa (FXa) inhibitor, and Warfarin, a vitamin K antagonist, based on available data from animal studies. The development of this compound was discontinued in September 2011; however, the preclinical data offers valuable insights into the therapeutic potential and safety profile of direct FXa inhibitors compared to traditional anticoagulants.

Efficacy in Thrombosis Models

Animal studies have demonstrated the antithrombotic efficacy of both this compound and Warfarin in various models of thrombosis. A key comparative study in mice provides quantitative data on their relative effectiveness.

Pulmonary Thromboembolism Model

In a mouse model of pulmonary thromboembolism (PE), both this compound and Warfarin demonstrated a dose-dependent reduction in mortality rate. Notably, a significant reduction in mortality was observed at a dose of 10 mg/kg for this compound and 3 mg/kg/day for Warfarin.

Ferric Chloride (FeCl3)-Induced Venous Thrombosis Model

The efficacy of this compound and Warfarin in preventing venous thrombosis was assessed using an FeCl3-induced venous thrombosis model in mice. This compound exhibited a dose-dependent decrease in thrombus protein content, with significant effects observed at doses of 3 mg/kg and higher.

Table 1: Comparative Efficacy of this compound and Warfarin in Mouse Thrombosis Models

ModelParameterThis compoundWarfarin
Pulmonary ThromboembolismSignificant Reduction in Mortality Rate10 mg/kg3 mg/kg/day
FeCl3-Induced Venous ThrombosisSignificant Decrease in Thrombus Protein Content≥ 3 mg/kgNot reported in this study

Safety Profile: Bleeding Risk Assessment

A critical aspect of anticoagulant therapy is the associated bleeding risk. A tail-transection mouse model was utilized to compare the hemorrhagic effects of this compound and Warfarin.

In this model, this compound did not significantly increase the amount of blood loss at doses up to 10 mg/kg. In contrast, Warfarin showed a dose-dependent increase in blood loss, which became significant at doses of 1 mg/kg/day and higher. These findings suggest a potentially wider therapeutic window for this compound compared to Warfarin with respect to bleeding risk.

Table 2: Comparative Bleeding Risk of this compound and Warfarin in a Mouse Tail-Transection Model

ParameterThis compound (up to 10 mg/kg)Warfarin (≥ 1 mg/kg/day)
Blood LossNo significant effectSignificant dose-dependent increase

Mechanisms of Action

The differing efficacy and safety profiles of this compound and Warfarin can be attributed to their distinct mechanisms of action.

This compound: Direct Factor Xa Inhibition

This compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge. By directly binding to and inhibiting FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin clots.

Darexaban_Mechanism cluster_pathways Coagulation Cascade Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin (IIa) Thrombin (IIa) Factor Xa->Thrombin (IIa) Converts Prothrombin Prothrombin (II) Prothrombin (II) Fibrin Clot Fibrin Clot Thrombin (IIa)->Fibrin Clot Converts Fibrinogen Fibrinogen Fibrinogen This compound This compound This compound->Factor Xa Inhibits

Caption: this compound directly inhibits Factor Xa, a key convergence point in the coagulation cascade.

Warfarin: Vitamin K Antagonism

Warfarin acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the recycling of vitamin K. This leads to a depletion of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors, including Factors II (prothrombin), VII, IX, and X. Without proper carboxylation, these clotting factors are inactive, thus impairing the coagulation cascade.

Warfarin_Mechanism cluster_cycle Vitamin K Cycle Vitamin K (oxidized) Vitamin K (oxidized) VKORC1 VKORC1 Vitamin K (oxidized)->VKORC1 Substrate Vitamin K (reduced) Vitamin K (reduced) Active Clotting Factors\n(IIa, VIIa, IXa, Xa) Active Clotting Factors (IIa, VIIa, IXa, Xa) Vitamin K (reduced)->Active Clotting Factors\n(IIa, VIIa, IXa, Xa) Activates VKORC1->Vitamin K (reduced) Reduces Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Coagulation Coagulation Active Clotting Factors\n(IIa, VIIa, IXa, Xa)->Coagulation Warfarin Warfarin Warfarin->VKORC1 Inhibits

Caption: Warfarin inhibits VKORC1, disrupting the Vitamin K cycle and the activation of key clotting factors.

Experimental Protocols

Pulmonary Thromboembolism (PE) Mouse Model

Objective: To assess the ability of a test compound to prevent mortality from induced pulmonary embolism.

Methodology:

  • Male ICR mice are used for this model.

  • A thrombogenic agent, typically a mixture of collagen and epinephrine, is injected intravenously to induce pulmonary thromboembolism.

  • The test compounds (this compound or Warfarin) or vehicle are administered orally at specified doses prior to the induction of embolism.

  • The primary endpoint is the mortality rate within a defined period after the injection of the thrombogenic agent.

PE_Workflow Administer Drug Administer Drug Induce PE Induce PE Administer Drug->Induce PE Pre-treatment Monitor Mortality Monitor Mortality Induce PE->Monitor Mortality Observation Period Data Analysis Data Analysis Monitor Mortality->Data Analysis Endpoint

Caption: Experimental workflow for the pulmonary thromboembolism model.

Ferric Chloride (FeCl3)-Induced Venous Thrombosis Mouse Model

Objective: To evaluate the antithrombotic effect of a test compound on venous thrombus formation.

Methodology:

  • Male ICR mice are anesthetized.

  • The jugular vein is surgically exposed.

  • A filter paper saturated with a solution of ferric chloride (FeCl3) is applied to the adventitial surface of the vein for a specific duration to induce endothelial injury and subsequent thrombus formation.

  • The test compounds (this compound or vehicle) are administered orally prior to the procedure.

  • After a set period, the thrombosed segment of the vein is excised, and the thrombus is isolated.

  • The primary endpoint is the protein content of the thrombus, which is a measure of thrombus size.

FeCl3_Workflow Administer Drug Administer Drug Induce Thrombosis Induce Thrombosis Administer Drug->Induce Thrombosis Pre-treatment Excise Thrombus Excise Thrombus Induce Thrombosis->Excise Thrombus Thrombus Formation Measure Protein Content Measure Protein Content Excise Thrombus->Measure Protein Content Quantification Bleeding_Workflow Administer Drug Administer Drug Transect Tail Transect Tail Administer Drug->Transect Tail Pre-treatment Collect Blood Collect Blood Transect Tail->Collect Blood Bleeding Period Quantify Blood Loss Quantify Blood Loss Collect Blood->Quantify Blood Loss Measurement

Validating Darexaban's Mechanism of Action: A Comparative Analysis with Known FXa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Factor Xa (FXa) inhibitor, Darexaban, with other well-established FXa inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and a visual representation of the coagulation cascade to elucidate the mechanism of action.

Executive Summary

This compound is a direct, competitive, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its mechanism of action is consistent with other widely used oral FXa inhibitors such as Apixaban, Rivaroxaban, and Edoxaban. This compound and its active metabolite, this compound glucuronide, effectively inhibit FXa, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[1][2] This guide presents in vitro and in vivo data to validate and compare the potency and effects of this compound against these known inhibitors.

Data Presentation: In Vitro Potency and Anticoagulant Effects

The following tables summarize the key quantitative data for this compound and its comparators, providing a clear comparison of their inhibitory potency against Factor Xa and their effects on standard coagulation assays.

Table 1: In Vitro Inhibition of Factor Xa

InhibitorKᵢ (nM)IC₅₀ (nM)
This compound 31 [2]54.6 [3]
This compound Glucuronide 20 [2]-
Apixaban0.08[4][5]1.3 (thrombus-associated FXa)
Rivaroxaban0.4[6][7][8]0.7 (cell-free), 2.1 (prothrombinase), 21 (endogenous FXa in human plasma)[6][7][9]
Edoxaban0.561[10][11][12]2.3 (free FXa), 3 (anti-FXa), 8.2 (clot-bound FXa)[13][14]

Table 2: In Vitro Anticoagulant Activity (Concentration to Double Clotting Time)

InhibitorProthrombin Time (PT) - 2xCT (µM)Activated Partial Thromboplastin Time (aPTT) - 2xCT (µM)
This compound 1.2 [2]-
This compound Glucuronide 0.95 [2]-
Apixaban3.6[15]7.4[15]
Rivaroxaban0.23[7]0.69[7]
Edoxaban0.256[11][16]0.508[11][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

In Vitro Factor Xa (FXa) Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory activity of a compound against purified human Factor Xa.

Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by FXa, is used for detection. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Dilute purified human Factor Xa to a working concentration in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Prepare a solution of a chromogenic FXa substrate (e.g., S-2222) in the assay buffer.

  • Assay Procedure:

    • Add a defined volume of the diluted Factor Xa solution to the wells of a microplate.

    • Add serial dilutions of the test inhibitor or vehicle control to the wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the chromogenic substrate solution to each well.

    • Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of FXa activity, by fitting the data to a dose-response curve.

    • The inhibitor constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.

Prothrombin Time (PT) Assay

This assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium.

Protocol:

  • Sample Preparation:

    • Collect whole blood into a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood sample to obtain platelet-poor plasma (PPP).

  • Assay Procedure:

    • Pre-warm the PPP sample and the PT reagent (containing thromboplastin and calcium) to 37°C.

    • Add a specific volume of the PT reagent to the plasma sample.

    • Simultaneously start a timer and observe the mixture for clot formation. The time from the addition of the reagent to the formation of a visible fibrin clot is the prothrombin time. Automated coagulometers can also be used for precise detection.

  • Data Analysis:

    • The results are expressed in seconds. For comparison of anticoagulant effects, the concentration of the inhibitor required to double the baseline clotting time (2xCT) is often determined.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), phospholipids (a substitute for platelets), and calcium.

Protocol:

  • Sample Preparation:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood as described for the PT assay.

  • Assay Procedure:

    • Pre-warm the PPP sample, the aPTT reagent (containing a contact activator and phospholipids), and a calcium chloride solution to 37°C.

    • Add the aPTT reagent to the plasma sample and incubate for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

    • Initiate the clotting cascade by adding the calcium chloride solution.

    • Measure the time until clot formation, either manually or using an automated coagulometer.

  • Data Analysis:

    • The results are reported in seconds. Similar to the PT assay, the effect of an anticoagulant can be quantified by determining the concentration needed to double the baseline aPTT.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of Factor Xa inhibitors within the coagulation cascade and a typical experimental workflow.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VII VII Tissue Factor->VII activates VIIa VIIa VII->VIIa X X VIIa->X activates XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa IXa->X activates Xa Xa X->Xa Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) converts Fibrin (Ia) Fibrin (Ia) Fibrinogen (I)->Fibrin (Ia) Clot Clot Fibrin (Ia)->Clot This compound & other FXa Inhibitors This compound & other FXa Inhibitors This compound & other FXa Inhibitors->Xa inhibit Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays Purified FXa Purified FXa FXa Inhibition Assay FXa Inhibition Assay Purified FXa->FXa Inhibition Assay Test Inhibitor (this compound) Test Inhibitor (this compound) Test Inhibitor (this compound)->FXa Inhibition Assay PT Assay PT Assay Test Inhibitor (this compound)->PT Assay aPTT Assay aPTT Assay Test Inhibitor (this compound)->aPTT Assay Chromogenic Substrate Chromogenic Substrate Chromogenic Substrate->FXa Inhibition Assay IC50 / Ki Determination IC50 / Ki Determination FXa Inhibition Assay->IC50 / Ki Determination Human Plasma Human Plasma Human Plasma->PT Assay Human Plasma->aPTT Assay PT Reagent PT Reagent PT Reagent->PT Assay aPTT Reagent aPTT Reagent aPTT Reagent->aPTT Assay Clotting Time (sec) Clotting Time (sec) PT Assay->Clotting Time (sec) aPTT Assay->Clotting Time (sec)

References

Darexaban Specificity Compared to Other Serine Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the serine protease inhibitor Darexaban with other notable Factor Xa (FXa) inhibitors. The focus is on the specificity of these compounds, supported by available experimental data. Due to the discontinuation of this compound's development in September 2011, comprehensive and comparative selectivity data is limited.[1] This guide compiles the available information to provide a comparative overview.

Introduction to Serine Proteases and Inhibitor Specificity

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and immunity.[2] The coagulation cascade, in particular, involves a series of serine protease activations, culminating in the formation of a fibrin clot. Factor Xa is a critical serine protease in this cascade, making it a key target for anticoagulant therapies.[2]

The specificity of a serine protease inhibitor is a critical determinant of its therapeutic utility and safety profile. A highly specific inhibitor will primarily interact with its intended target enzyme, minimizing off-target effects and potential side effects. Conversely, a less specific inhibitor may interact with multiple serine proteases, leading to a broader range of physiological effects, some of which may be undesirable. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of an inhibitor's potency. A lower Ki or IC50 value indicates a higher binding affinity and greater potency. Selectivity is often expressed as a ratio of Ki or IC50 values for the target enzyme versus other enzymes.

Comparative Analysis of Inhibitor Specificity

This section presents a comparison of the available inhibitory constants (Ki or IC50) for this compound and other prominent FXa inhibitors.

InhibitorTarget ProteaseKi (nM)IC50 (nM)Selectivity vs. ThrombinReference
This compound Factor Xa3154.6High (exact fold not specified)[1]
This compound Glucuronide Factor Xa20-High (exact fold not specified)[1]
Rivaroxaban Factor Xa0.4->10,000-fold
Apixaban Factor Xa0.08->30,000-fold
Edoxaban Factor Xa0.55->10,000-fold
This compound ThrombinData not availableData not available-
This compound TrypsinData not availableData not available-
This compound PlasminData not availableData not available-
This compound Activated Protein CData not availableData not available-
Rivaroxaban Thrombin>10,000--
Rivaroxaban TrypsinData not availableData not available-
Rivaroxaban PlasminData not availableData not available-
Rivaroxaban Activated Protein CData not availableData not available-
Apixaban Thrombin>2,400--
Apixaban TrypsinData not availableData not available-
Apixaban PlasminData not availableData not available-
Apixaban Activated Protein CData not availableData not available-
Edoxaban Thrombin>10,000--
Edoxaban TrypsinData not availableData not available-
Edoxaban PlasminData not availableData not available-
Edoxaban Activated Protein CData not availableData not available-

Note: The table highlights the gaps in publicly available data for a direct, comprehensive comparison of this compound's selectivity profile against other FXa inhibitors across a standardized panel of serine proteases.

Experimental Protocols

The determination of inhibitor specificity against a panel of serine proteases is typically conducted using in vitro enzymatic assays. The following is a representative, detailed protocol for assessing the inhibitory activity and selectivity of a compound like this compound.

In Vitro Serine Protease Inhibition Assay (Fluorometric Method)

1. Objective:

To determine the inhibitory constant (Ki) of a test compound against a panel of serine proteases (e.g., Factor Xa, thrombin, trypsin, plasmin, activated protein C).

2. Materials:

  • Enzymes: Purified, active forms of human serine proteases.

  • Substrates: Fluorogenic peptide substrates specific for each protease.

  • Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer appropriate for the specific protease, typically containing Tris-HCl, NaCl, and CaCl2 at a physiological pH (e.g., 7.4).

  • Microplates: Black, 96-well or 384-well microplates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.

3. Methods:

  • Enzyme and Substrate Preparation:

    • Reconstitute lyophilized enzymes in the appropriate assay buffer to a known stock concentration.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in the assay buffer. The final substrate concentration in the assay should ideally be at or below its Michaelis-Menten constant (Km) for accurate Ki determination.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

  • Assay Procedure:

    • To each well of the microplate, add a fixed volume of the assay buffer.

    • Add a small volume of the diluted test compound to the appropriate wells. For control wells, add the same volume of solvent (e.g., DMSO).

    • Add a fixed volume of the diluted enzyme solution to all wells except the blank (no enzyme) wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed fluorogenic substrate solution to all wells.

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read). The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis to determine the IC50 value.

    • If the inhibition is competitive, convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

    • The selectivity of the inhibitor is determined by comparing its Ki value for the target enzyme (e.g., FXa) with its Ki values for other serine proteases.

Visualizations

Signaling Pathway

Coagulation Cascade cluster_common Common Pathway Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin converts Fibrinogen Fibrinogen (I) Fibrin Fibrin (Ia) Fibrinogen->Fibrin converts This compound This compound This compound->FXa inhibits Inhibitor Specificity Assay Workflow Prep Preparation of Reagents (Enzyme, Substrate, Inhibitor) Incubation Pre-incubation (Enzyme + Inhibitor) Prep->Incubation Reaction Reaction Initiation (Add Substrate) Incubation->Reaction Measurement Fluorescence Measurement (Kinetic or Endpoint) Reaction->Measurement Analysis Data Analysis (IC50 and Ki Determination) Measurement->Analysis

References

Comparative Analysis of Darexaban's in vitro Effects on Coagulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the reproducibility and comparative performance of Darexaban in key coagulation assays.

This guide provides a comparative overview of the in vitro effects of this compound, an oral direct factor Xa inhibitor, on standard coagulation assays. While the development of this compound was discontinued in September 2011, understanding its profile in these assays remains valuable for researchers in the field of anticoagulation. This document summarizes available quantitative data, compares its performance with other direct oral anticoagulants (DOACs) such as rivaroxaban and apixaban, and provides detailed experimental protocols for the key assays cited.

Executive Summary

This compound and its active metabolite, this compound glucuronide, are potent and competitive inhibitors of human factor Xa. In vitro studies have demonstrated their anticoagulant activity through the prolongation of clotting times in key coagulation assays, including the prothrombin time (PT) and activated partial thromboplastin time (aPTT). This compound exhibits a high sensitivity in the prothrombin time clotting test. The following sections provide a detailed comparison of this compound's effects with other factor Xa inhibitors and outline the methodologies for reproducing these findings.

Data Presentation

Inhibitory Activity against Factor Xa
CompoundK_i_ (μM) vs. Human Factor Xa
This compound0.031[1]
This compound Glucuronide0.020[1]
Effect on Prothrombin Time (PT)
CompoundConcentration to Double Prothrombin Time (μM)
This compound1.2[1]
This compound Glucuronide0.95[1]
Comparative Effects of Direct Oral Anticoagulants on Coagulation Assays
Coagulation AssayThis compoundRivaroxabanApixabanEdoxaban
Prothrombin Time (PT) Significant prolongation[2]Dose-dependent prolongation[3][4]Minimal effect[5]Dose-dependent prolongation
Activated Partial Thromboplastin Time (aPTT) Significant prolongation[2]Variable, less sensitive than PT[4]Minimal effect[5]Variable prolongation
Anti-Factor Xa Activity Potent inhibitionStrong correlation with concentrationStrong correlation with concentrationStrong correlation with concentration

Experimental Protocols

Prothrombin Time (PT) Assay

The prothrombin time assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent (thromboplastin).

Procedure:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant. Centrifuge the blood sample to obtain platelet-poor plasma.

  • Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C.

  • Assay Performance: a. Pipette 100 µL of the platelet-poor plasma into a pre-warmed cuvette. b. Incubate the plasma at 37°C for a specified time. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. Record the time in seconds for the formation of a fibrin clot.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: This assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, ellagic acid) and a partial thromboplastin reagent, followed by recalcification.

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.

  • Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride solution as per the manufacturer's guidelines. Pre-warm the reagents to 37°C.

  • Assay Performance: a. Pipette 100 µL of the platelet-poor plasma into a pre-warmed cuvette. b. Add 100 µL of the aPTT reagent to the plasma and incubate the mixture at 37°C for a specified activation time (typically 3-5 minutes). c. Add 100 µL of the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer. d. Measure the time in seconds required for clot formation.

Chromogenic Anti-Factor Xa Assay

This assay specifically measures the activity of factor Xa inhibitors.

Principle: The assay is based on the inhibition of a known amount of exogenous factor Xa by the inhibitor in the plasma sample. The residual factor Xa activity is then determined by its ability to cleave a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the factor Xa inhibitor.

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma as for the other coagulation assays.

  • Assay Performance: a. A specific volume of patient plasma is mixed with a reagent containing a known excess of factor Xa. b. The mixture is incubated, allowing the factor Xa inhibitor in the plasma to bind to and inactivate a portion of the added factor Xa. c. A chromogenic substrate specific for factor Xa is then added. d. The residual, unbound factor Xa cleaves the substrate, releasing a colored product. e. The rate of color development is measured by a spectrophotometer at a specific wavelength (e.g., 405 nm). f. The concentration of the factor Xa inhibitor is determined by comparing the result to a standard curve prepared with known concentrations of the specific drug being tested.

Visualizations

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa IX IX IXa IXa IX->IXa X X Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa VII VII VII->VIIa Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibition

Caption: Mechanism of action of this compound in the coagulation cascade.

PT_Assay_Workflow Blood Sample Blood Sample Centrifugation Centrifugation Blood Sample->Centrifugation Platelet-Poor Plasma Platelet-Poor Plasma Centrifugation->Platelet-Poor Plasma Incubation (37°C) Incubation (37°C) Platelet-Poor Plasma->Incubation (37°C) Add Thromboplastin Add Thromboplastin Incubation (37°C)->Add Thromboplastin Measure Clotting Time Measure Clotting Time Add Thromboplastin->Measure Clotting Time

Caption: Workflow for the Prothrombin Time (PT) assay.

aPTT_Assay_Workflow Blood Sample Blood Sample Centrifugation Centrifugation Blood Sample->Centrifugation Platelet-Poor Plasma Platelet-Poor Plasma Centrifugation->Platelet-Poor Plasma Add aPTT Reagent Add aPTT Reagent Platelet-Poor Plasma->Add aPTT Reagent Incubation (37°C) Incubation (37°C) Add aPTT Reagent->Incubation (37°C) Add CaCl2 Add CaCl2 Incubation (37°C)->Add CaCl2 Measure Clotting Time Measure Clotting Time Add CaCl2->Measure Clotting Time

Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

AntiXa_Assay_Workflow Plasma Sample Plasma Sample Add Excess Factor Xa Add Excess Factor Xa Plasma Sample->Add Excess Factor Xa Incubation Incubation Add Excess Factor Xa->Incubation Add Chromogenic Substrate Add Chromogenic Substrate Incubation->Add Chromogenic Substrate Measure Color Change Measure Color Change Add Chromogenic Substrate->Measure Color Change Determine Inhibitor Concentration Determine Inhibitor Concentration Measure Color Change->Determine Inhibitor Concentration

Caption: Workflow for the Chromogenic Anti-Factor Xa assay.

References

Darexaban and Its Active Metabolite: A Comparative Analysis of Anticoagulant Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro anticoagulant properties of the direct Factor Xa inhibitor, darexaban, and its principal active metabolite, this compound glucuronide, revealing comparable efficacy in the inhibition of a key coagulation cascade component.

This compound, an oral direct inhibitor of Factor Xa, undergoes rapid and extensive metabolism following administration, leading to the formation of its active metabolite, this compound glucuronide. This glucuronide is the primary determinant of the antithrombotic effect observed in vivo. This guide provides a comparative analysis of the anticoagulant activities of this compound and this compound glucuronide, supported by in vitro experimental data.

Comparative Anticoagulant Potency

In vitro studies demonstrate that both this compound and its glucuronide metabolite are potent and competitive inhibitors of human Factor Xa. The inhibitory constants (Ki) for both compounds are in the nanomolar range, indicating a high affinity for the target enzyme. This compound glucuronide exhibits a slightly lower Ki value, suggesting a marginally higher inhibitory potency compared to the parent compound.

The anticoagulant effects of these compounds have also been assessed using standard coagulation assays. The concentration required to double the prothrombin time (PT) in human plasma is a key measure of anticoagulant activity. The data reveals that this compound glucuronide is slightly more potent than this compound in prolonging PT.

CompoundKi for Factor Xa (μM)Doubling Concentration for Prothrombin Time (μM)
This compound0.0311.2
This compound Glucuronide0.0200.95

Mechanism of Action: Targeting the Coagulation Cascade

This compound and this compound glucuronide exert their anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa. Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot. By inhibiting Factor Xa, this compound and its metabolite effectively block the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VII VII VIIa VIIa VII->VIIa Tissue Factor X X Xa Xa X->Xa IXa / VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound This compound->Xa Darexaban_Glucuronide Darexaban_Glucuronide Darexaban_Glucuronide->Xa

Figure 1: Inhibition of Factor Xa in the Coagulation Cascade.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Factor Xa Inhibition Assay

This assay quantifies the inhibitory potency of a compound against purified Factor Xa.

FactorXa_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffer Buffer Incubate Incubate Factor Xa with Inhibitor Buffer->Incubate FactorXa Factor Xa FactorXa->Incubate Inhibitor This compound or This compound Glucuronide Inhibitor->Incubate Substrate Chromogenic Substrate Add_Substrate Add Chromogenic Substrate Substrate->Add_Substrate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Calculate_Ki Calculate Ki Value Measure->Calculate_Ki

Figure 2: Workflow for the Factor Xa Inhibition Assay.

Methodology:

  • Purified human Factor Xa is pre-incubated with varying concentrations of the test compound (this compound or this compound glucuronide) in a buffer solution.

  • A chromogenic substrate specific for Factor Xa is added to initiate the enzymatic reaction.

  • The activity of Factor Xa is determined by measuring the rate of substrate cleavage, which results in a color change that is monitored spectrophotometrically at 405 nm.

  • The inhibitory constant (Ki) is calculated by analyzing the enzyme kinetics at different inhibitor concentrations.

Prothrombin Time (PT) Assay

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent.

PT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plasma Citrated Plasma Incubate Incubate Plasma with Inhibitor Plasma->Incubate Inhibitor This compound or This compound Glucuronide Inhibitor->Incubate Reagent Thromboplastin Reagent Add_Reagent Add Thromboplastin Reagent Reagent->Add_Reagent Incubate->Add_Reagent Measure Measure Clotting Time Add_Reagent->Measure Determine_Doubling Determine Doubling Concentration Measure->Determine_Doubling

Figure 3: Workflow for the Prothrombin Time (PT) Assay.

Methodology:

  • Human plasma, anticoagulated with citrate, is incubated with various concentrations of this compound or this compound glucuronide.

  • A thromboplastin reagent, which contains tissue factor and phospholipids, is added to the plasma to initiate the extrinsic and common pathways of coagulation.

  • The time taken for a fibrin clot to form is measured using a coagulometer.

  • The concentration of the compound that doubles the baseline prothrombin time is then determined.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

aPTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure Plasma Citrated Plasma Incubate_1 Incubate Plasma with Inhibitor and aPTT Reagent Plasma->Incubate_1 Inhibitor This compound or This compound Glucuronide Inhibitor->Incubate_1 Activator aPTT Reagent (Activator + Phospholipid) Activator->Incubate_1 Calcium Calcium Chloride Add_Calcium Add Calcium Chloride Calcium->Add_Calcium Incubate_1->Add_Calcium Measure Measure Clotting Time Add_Calcium->Measure

Darexaban: A Comparative Analysis of its Anticoagulant and Antithrombotic Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Darexaban's effects across various research models, offering a comparative analysis with other established anticoagulants. The data presented is compiled from key preclinical studies to facilitate an objective evaluation of this compound's performance.

This compound is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its development, although discontinued, has provided valuable data on the efficacy and safety profile of direct FXa inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development in the field of anticoagulation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, comparing the effects of this compound with other anticoagulants.

Table 1: In Vitro Anticoagulant Activity

CompoundTargetAssayParameterValueSpecies
This compound Factor XaEnzyme AssayKᵢ0.031 µMHuman
This compound Glucuronide Factor XaEnzyme AssayKᵢ0.020 µMHuman
This compound -Prothrombin Time (PT)Doubling Concentration1.2 µMHuman Plasma
This compound Glucuronide -Prothrombin Time (PT)Doubling Concentration0.95 µMHuman Plasma

Table 2: In Vivo Antithrombotic Efficacy

ModelSpeciesCompoundDoseEffect
FeCl₃-induced Venous ThrombosisMouseThis compound 3 mg/kgSignificant decrease in thrombus protein content
FeCl₃-induced Venous ThrombosisRatThis compound 0.97 mg/kgID₅₀ (Thrombus suppression)
Arterio-venous (A-V) Shunt ThrombosisRatThis compound 16.7 mg/kgID₅₀ (Thrombus suppression)
Pulmonary ThromboembolismMouseThis compound 10 mg/kgSignificant reduction in mortality rate
Pulmonary ThromboembolismMouseWarfarin3 mg/kg/daySignificant reduction in mortality rate

Table 3: In Vivo Bleeding Effects

ModelSpeciesCompoundDoseEffect
Tail-transectionMouseThis compound Up to 10 mg/kgNo significant effect on blood loss
Tail-transectionMouseWarfarin≥ 1 mg/kg/daySignificant dose-dependent increase in blood loss
Venous and A-V Shunt Thrombosis ModelsRatThis compound -Did not affect bleeding time at antithrombotic doses
Venous and A-V Shunt Thrombosis ModelsRatWarfarin-Marked prolongation of bleeding time at antithrombotic dose

Table 4: In Vivo Effects on Coagulation Parameters

SpeciesCompoundDoseParameterEffect
MouseThis compound 24.8 mg/kgPlasma FXa ActivityED₅₀ (Inhibition)
MouseThis compound 3 mg/kgProthrombin Time (PT)Prolonged
MouseWarfarin0.3 mg/kg/dayProthrombin Time (PT)Prolonged

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the available literature on this compound and standardized preclinical models.

Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model (Mouse/Rat)

This model assesses the ability of a compound to prevent the formation of a thrombus induced by chemical injury to a blood vessel.

  • Animals: Male mice or rats.

  • Anesthesia: Animals are anesthetized.

  • Procedure:

    • The jugular or femoral vein is surgically exposed.

    • A filter paper saturated with a specific concentration of FeCl₃ solution is applied to the surface of the vein for a defined period to induce endothelial injury.

    • The test compound (e.g., this compound) or vehicle is administered orally or intravenously prior to the injury.

    • After a set period of blood flow, the thrombosed segment of the vein is isolated.

    • The formed thrombus is explanted and its wet/dry weight or protein content is measured.

  • Endpoint: Reduction in thrombus weight or protein content in the treated group compared to the vehicle control group.

Tail-Transection Bleeding Model (Mouse)

This model evaluates the effect of a compound on bleeding time and blood loss following a standardized injury.

  • Animals: Male mice.

  • Procedure:

    • The test compound (e.g., this compound) or vehicle is administered.

    • After a specified time, the distal portion of the tail is transected with a scalpel.

    • The tail is immediately immersed in pre-warmed saline.

    • The duration of bleeding and/or the total blood loss (measured by hemoglobin content in the saline) is recorded over a defined period.

  • Endpoint: Comparison of bleeding time and total blood loss between the treated and vehicle control groups.[1]

Pulmonary Thromboembolism Model (Mouse)

This model assesses the efficacy of a compound in preventing mortality from experimentally induced pulmonary embolism.

  • Animals: Male mice.

  • Procedure:

    • A thrombotic agent (e.g., a mixture of collagen and epinephrine) is injected intravenously to induce the formation of pulmonary emboli.

    • The test compound (e.g., this compound) or vehicle is administered prior to the injection of the thrombotic agent.

    • The mortality rate is observed over a specific period.

  • Endpoint: Reduction in the mortality rate in the treated group compared to the vehicle control group.[1]

Arterio-venous (A-V) Shunt Thrombosis Model (Rat)

This model evaluates the ability of a compound to prevent thrombus formation in an extracorporeal shunt.

  • Animals: Male rats.

  • Anesthesia: Animals are anesthetized.

  • Procedure:

    • An arteriovenous shunt is created by connecting the carotid artery and the jugular vein with a piece of tubing containing a silk thread.

    • The test compound (e.g., this compound) or vehicle is administered prior to the initiation of blood flow through the shunt.

    • Blood is allowed to circulate through the shunt for a defined period.

    • The silk thread with the formed thrombus is removed and the thrombus is weighed.

  • Endpoint: Reduction in thrombus weight in the treated group compared to the vehicle control group.

In Vitro Coagulation Assays (Human Plasma)

These assays measure the effect of a compound on blood coagulation parameters in a laboratory setting.

  • Sample: Pooled normal human plasma.

  • Assays:

    • Prothrombin Time (PT): Measures the time it takes for plasma to clot after the addition of tissue factor. It assesses the extrinsic and common pathways of coagulation.

    • Activated Partial Thromboplastin Time (aPTT): Measures the time it takes for plasma to clot after the addition of a substance that activates the contact pathway. It assesses the intrinsic and common pathways.

  • Procedure:

    • The test compound (e.g., this compound) is added to the plasma at various concentrations.

    • The PT and aPTT are measured using a coagulometer.

  • Endpoint: The concentration of the compound required to double the baseline PT or aPTT.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental models.

Darexaban_Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_inhibition Mechanism of this compound Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by Factor Xa Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Insoluble) Clot Formation Fibrinogen->Fibrin FactorXa Factor Xa This compound This compound This compound->FactorXa Directly Inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental_Workflow_Thrombosis cluster_fecl3 FeCl₃-Induced Venous Thrombosis Model cluster_avshunt Arterio-venous Shunt Model A1 Animal Preparation (Anesthesia, Vein Exposure) A2 Drug Administration (this compound or Vehicle) A1->A2 A3 Induce Injury (Apply FeCl₃ to Vein) A2->A3 A4 Allow Thrombus Formation A3->A4 A5 Isolate Vein & Measure Thrombus A4->A5 A6 Compare Thrombus Size (Treated vs. Control) A5->A6 B1 Animal Preparation (Anesthesia, Vessel Cannulation) B2 Drug Administration (this compound or Vehicle) B1->B2 B3 Create A-V Shunt with Silk Thread B2->B3 B4 Allow Blood Circulation B3->B4 B5 Remove Thread & Weigh Thrombus B4->B5 B6 Compare Thrombus Weight (Treated vs. Control) B5->B6

Caption: Workflow for in vivo thrombosis models.

Experimental_Workflow_Bleeding_PE cluster_tail Tail-Transection Bleeding Model cluster_pe Pulmonary Thromboembolism Model C1 Drug Administration (this compound or Vehicle) C2 Transect Distal Tail C1->C2 C3 Immerse Tail in Saline C2->C3 C4 Measure Bleeding Time & Blood Loss C3->C4 C5 Compare Bleeding Parameters (Treated vs. Control) C4->C5 D1 Drug Administration (this compound or Vehicle) D2 Induce Embolism (IV Injection of Thrombotic Agent) D1->D2 D3 Observe for Set Period D2->D3 D4 Record Mortality Rate D3->D4 D5 Compare Mortality (Treated vs. Control) D4->D5

Caption: Workflow for bleeding and pulmonary embolism models.

References

Safety Operating Guide

Navigating the Disposal of Darexaban: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Darexaban Disposal

The primary principle for the disposal of any investigational drug like this compound is to prevent its release into the environment and to mitigate any potential harm to human health.[2] As a potent, physiologically active substance, this compound must be handled with the care required for hazardous materials.[3]

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, state and local regulations may impose more stringent requirements.[1] It is crucial for research institutions to consult with their Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.[4]

Recommended Disposal Procedures

Given the lack of specific degradation or neutralization protocols for this compound, the recommended course of action is to dispose of it as a hazardous chemical waste.

Step-by-Step Disposal Guide:

  • Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's EHS office. They can provide specific guidance based on local regulations and institutional protocols for investigational drug disposal.[4]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.[5] It should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any other information required by your institution.

  • Waste Manifest: For off-site disposal, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[6]

  • Incineration: The preferred method for the disposal of potent pharmaceutical compounds is incineration at a permitted hazardous waste facility.[2][7] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.

  • Empty Containers: Even "empty" containers that held this compound should be treated as hazardous waste, as they may retain residues.[5] Triple-rinsing the container with a suitable solvent and collecting the rinsate as hazardous waste is a common practice.[5]

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Sewer System: Do not flush this compound down the drain.[6][8] This can lead to the contamination of waterways, as wastewater treatment plants are often not equipped to remove complex pharmaceutical compounds.

  • Regular Trash: Disposing of this compound in the regular trash is prohibited, as it can pose a risk to sanitation workers and the public, and can contaminate landfills.[9]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate the immediate area to prevent exposure.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, a lab coat, and eye protection, before attempting to clean the spill.

  • Containment: Use an absorbent material, such as a spill kit pillow or vermiculite, to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Summary of this compound Properties

While detailed environmental fate data is unavailable, some of this compound's chemical properties are known.

PropertyValue
CAS Number 365462-23-3
Molecular Formula C₂₇H₃₀N₄O₄
Molar Mass 474.55 g/mol
Solubility DMSO: 250 mg/mL (with sonication)

Source: GlpBio[3]

Experimental Protocols

Specific experimental protocols for the neutralization or degradation of this compound are not publicly available. Therefore, treatment as a hazardous waste through incineration remains the only recommended disposal method.

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

DarexabanDisposalWorkflow This compound Disposal Decision Workflow start This compound Waste Generated consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs is_hazardous Is this compound considered hazardous waste per EHS? consult_ehs->is_hazardous collect_hazardous Collect in a labeled Hazardous Waste Container is_hazardous->collect_hazardous Yes follow_ehs Follow specific EHS guidance for non-hazardous pharmaceutical waste is_hazardous->follow_ehs No (Unlikely for this compound) incineration Arrange for disposal via licensed hazardous waste vendor (Incineration) collect_hazardous->incineration end Disposal Complete incineration->end follow_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Darexaban

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Darexaban in a laboratory setting. As a potent factor Xa inhibitor, proper safety protocols are essential to minimize exposure and ensure a safe working environment. The following procedures are based on best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. A thorough hazard assessment of the specific laboratory procedures is necessary to ensure the highest level of protection.[1][2][3][4][5]

Minimum PPE Requirements:

  • Lab Coat: A buttoned, knee-length lab coat must be worn to protect clothing and skin from potential splashes and spills.[2] For tasks with a higher risk of contamination, disposable gowns are recommended.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[1] When there is a splash hazard, chemical splash goggles should be worn. For high-risk procedures, a face shield used in conjunction with goggles provides maximum protection.[1][2]

  • Gloves: Double-gloving with nitrile gloves is recommended to provide a robust barrier against skin contact.[1] Gloves should be changed immediately if contaminated and disposed of as hazardous waste.

  • Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing or preparing solutions, a properly fitted respirator (e.g., N95 or higher) is necessary.[2][6] All work with solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure.[6]

Table 1: General Occupational Exposure Limits (OELs) for Potent Compounds

As specific OELs for this compound are not publicly available, the following table provides general guidance for potent compounds and the corresponding level of containment required. It is prudent to handle this compound as a highly potent compound.

Hazard CategoryOccupational Exposure Limit (OEL)Recommended Handling Practices
1>500 µg/m³General laboratory ventilation. Lab coat, safety glasses, and gloves.
210 - 500 µg/m³Local exhaust ventilation (e.g., ventilated balance enclosure). Lab coat, safety glasses, and gloves.
30.03 - 10 µg/m³Containment ventilation (e.g., fume hood). Lab coat, safety glasses, gloves, and sleeve protectors.
4 <0.03 µg/m³ Isolation technology (e.g., glove box). Full protective gear, including a respirator.

Source: Adapted from industry best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to standard operating procedures is critical for minimizing the risk of exposure when handling this compound.

2.1. Preparation and Weighing:

  • Designated Area: All handling of this compound should occur in a designated area within the laboratory, clearly marked as a potent compound handling zone.

  • Containment: Weighing of solid this compound must be performed in a ventilated balance enclosure or a chemical fume hood to control airborne particles.[7]

  • Surface Protection: Work surfaces should be covered with disposable, absorbent bench paper to contain any spills.

  • Tool Decontamination: Use dedicated spatulas and weighing vessels. These should be decontaminated after use or disposed of as hazardous waste.

2.2. Solution Preparation:

  • Fume Hood: All manipulations involving the preparation of this compound solutions should be carried out in a certified chemical fume hood.[6]

  • Spill Control: Have a spill kit readily available within the fume hood. The kit should contain appropriate absorbent materials, deactivating agents (if available), and waste disposal bags.

  • Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.[8]

2.3. Experimental Use:

  • Minimize Quantities: Use the smallest quantity of this compound necessary for the experiment.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6][9]

  • Transport: When transporting this compound solutions, use sealed, secondary containers to prevent spills.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darexaban
Reactant of Route 2
Reactant of Route 2
Darexaban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.